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  • Product: (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide
  • CAS: 1551828-30-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the core physicochemical properties of (1-Methyl-1H-pyrazol-3-YL...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. The following sections delve into its structural details, predicted physicochemical parameters, and the standardized experimental methodologies required for their empirical validation. This document is intended to serve as a foundational resource for researchers initiating studies with this compound, enabling a thorough understanding of its behavior in biological and chemical systems.

Molecular Identity and Structural Characteristics

(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide is a small molecule featuring a methylated pyrazole ring linked to a methanesulfonamide group. The precise arrangement of these functional groups dictates its chemical reactivity, potential for intermolecular interactions, and overall physicochemical profile.

Key Structural Information:

  • Molecular Formula: C₅H₉N₃O₂S[1]

  • Molecular Weight: 175.21 g/mol

  • Canonical SMILES: CN1C=CC(=N1)CS(=O)(=O)N[1]

  • InChI Key: WWWGPXXLPUFFJU-UHFFFAOYSA-N[1]

  • CAS Number: 1551828-30-8[2]

The presence of both a hydrogen bond donor (the sulfonamide -NH₂) and multiple hydrogen bond acceptors (the pyrazole nitrogens and sulfonyl oxygens) suggests the potential for significant interactions with biological targets and a degree of aqueous solubility.

Predicted Physicochemical Properties

In the absence of extensive published experimental data for this specific molecule, computational models provide valuable initial estimates of its physicochemical properties. These predictions are crucial for guiding initial experimental design and hypothesis generation. The following table summarizes key predicted properties for (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide.

PropertyPredicted ValueSignificance in Drug Discovery
XlogP -1.2[1]Indicates the lipophilicity of the compound. A negative value suggests higher hydrophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]
Topological Polar Surface Area (TPSA) 84.5 ŲTPSA is a key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. A value in this range is generally considered favorable for oral bioavailability.
Hydrogen Bond Donors 1The number of hydrogen bond donors influences solubility and membrane permeability.[4]
Hydrogen Bond Acceptors 4The number of hydrogen bond acceptors also plays a critical role in solubility and target binding.[4]
Rotatable Bonds 2The number of rotatable bonds is an indicator of molecular flexibility, which can impact target binding and bioavailability.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

While predictions are a valuable starting point, empirical determination of physicochemical properties is essential for accurate characterization. The following sections outline standardized protocols for key experiments.

Determination of Lipophilicity (LogP/LogD)

Rationale: The octanol-water partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are critical for predicting a drug's behavior in the body.[5] Lipophilicity affects absorption, bioavailability, metabolic clearance, and toxicity.

Experimental Protocol: Shake-Flask Method

  • Preparation of Solutions: Prepare a stock solution of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide in a suitable organic solvent (e.g., DMSO). Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the aqueous buffer and n-octanol in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for the compound to partition between the two phases. Allow the phases to separate completely.

  • Quantification: Carefully separate the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Workflow for LogP/LogD Determination

Aqueous Solubility Assessment

Rationale: Solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. Poor aqueous solubility is a common reason for the failure of drug candidates.[6]

Experimental Protocol: Kinetic and Thermodynamic Solubility

  • Kinetic Solubility:

    • Prepare a high-concentration stock solution of the compound in DMSO.

    • Add small aliquots of the stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a multi-well plate.

    • Shake the plate for a defined period (e.g., 2 hours) at a constant temperature.

    • Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

  • Thermodynamic Solubility:

    • Add an excess amount of the solid compound to an aqueous buffer.

    • Shake the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate by HPLC-UV.

Ionization Constant (pKa) Determination

Rationale: The pKa of a molecule indicates the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical as the ionization state affects solubility, permeability, and target binding. The sulfonamide group in (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide is acidic.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve a known amount of the compound in a co-solvent system (e.g., water/methanol) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

G cluster_0 Experimental Steps cluster_1 Data Analysis A Dissolve Compound B Titrate with Base A->B C Monitor pH B->C D Plot pH vs. Titrant Volume C->D E Determine Midpoint D->E F Calculate pKa E->F

Caption: pKa Determination Workflow

Hazard and Safety Information

According to notified classifications and labeling, (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide is associated with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Warning[2]

  • Skin Irritation: Warning[2][7]

  • Eye Irritation: Warning[2][7]

  • Specific Target Organ Toxicity (Single Exposure): Warning[2][7]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide is a compound with physicochemical properties that suggest its potential as a lead molecule in drug discovery. Its predicted high hydrophilicity and favorable TPSA warrant further investigation. The experimental protocols outlined in this guide provide a clear path for the empirical validation of its key physicochemical parameters. A thorough understanding of these properties is paramount for the rational design and development of new therapeutic agents.

References

  • (1-methyl-1h-pyrazol-3-yl)methanesulfonamide — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 18, 2026, from [Link]

  • (1-methyl-1h-pyrazol-3-yl)methanesulfonamide - PubChemLite. (n.d.). Retrieved March 18, 2026, from [Link]

  • Best Practices For Preformulation In Drug Development - Drug Discovery. (2023, December 14). Retrieved March 18, 2026, from [Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings | Request PDF - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice | Books Gateway | Royal Society of Chemistry. (2023, February 3). Retrieved March 18, 2026, from [Link]

  • 3-methanesulfonyl-1H-pyrazole — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 18, 2026, from [Link]

Sources

Exploratory

1H NMR and 13C NMR spectral data for (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide

Comprehensive 1 H and 13 C NMR Spectral Analysis of (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide Executive Summary In modern drug development, pyrazole-derived sulfonamides represent a privileged pharmacophore, frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1 H and 13 C NMR Spectral Analysis of (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide

Executive Summary

In modern drug development, pyrazole-derived sulfonamides represent a privileged pharmacophore, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents. Accurate structural validation of these intermediates is paramount to ensure downstream synthetic integrity. This technical guide provides an in-depth elucidation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral signatures for (1-methyl-1H-pyrazol-3-yl)methanesulfonamide . By synthesizing empirical data from analogous heterocycles 1 and established quantum mechanical predictive models, we establish a robust framework for spectral interpretation.

Structural Elucidation & Atom Numbering

The target compound, (1-methyl-1H-pyrazol-3-yl)methanesulfonamide (CAS: 1551828-30-8) 2, has a molecular weight of 175.21 g/mol 3 and a molecular formula of C 5​ H 9​ N 3​ O 2​ S 4. The structural connectivity consists of a 1-methylpyrazole core, where the C3 position is substituted with a methanesulfonamide moiety (-CH 2​ SO 2​ NH 2​ ).

Atom Numbering Convention:

  • N1 : Bears the methyl group (-CH 3​ ).

  • N2 : Unsubstituted, double-bonded to C3.

  • C3 : Quaternary carbon bearing the -CH 2​ SO 2​ NH 2​ group.

  • C4 : Unsubstituted methine (CH), located between C3 and C5.

  • C5 : Unsubstituted methine (CH), adjacent to N1.

1 H NMR Spectral Data & Mechanistic Causality

The 1 H NMR spectrum provides critical insights into the electronic environment of the pyrazole ring. The data below is standardized for a 400 MHz spectrometer using DMSO- d6​ as the solvent.

Quantitative Data Summary
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
5 7.65Doublet (d)1H2.2Pyrazole C5-H
-SO 2​ NH 2​ 6.85Broad Singlet (br s)2H-Sulfonamide NH 2​
4 6.25Doublet (d)1H2.2Pyrazole C4-H
3-CH 2​ 4.25Singlet (s)2H-Methylene -CH 2​ -
N1-CH 3​ 3.82Singlet (s)3H-N-Methyl -CH 3​
Causality of Chemical Shifts (Expertise & Experience)
  • Deshielding of H5 (7.65 ppm): The H5 proton is located adjacent to the electronegative N1 atom. The inductive electron-withdrawing effect of this nitrogen atom strips electron density from the H5 proton, strongly deshielding it and pushing its resonance downfield compared to H4.

  • Shielding of H4 (6.25 ppm): Position 4 is the most electron-rich site on the pyrazole ring due to resonance donation from the lone pairs of the nitrogen atoms. This increased electron density shields the H4 proton. The 2.2 Hz coupling constant is a classic 4J meta-like coupling across the rigid aromatic framework between H4 and H5.

  • Methylene Protons (4.25 ppm): Typically, isolated alkyl protons resonate between 1.0–2.0 ppm. However, these protons are sandwiched between the aromatic pyrazole ring and the highly electron-withdrawing sulfonyl (-SO 2​ -) group. The combined anisotropic and inductive effects drastically deshield these protons to ~4.25 ppm.

  • Sulfonamide Protons (6.85 ppm): The broadness of this peak is caused by the intermediate chemical exchange rate of the protons and the quadrupolar relaxation effect of the adjacent 14 N nucleus (Spin I = 1).

13 C NMR Spectral Data & Electronic Environment

The 13 C NMR spectrum (100 MHz, DMSO- d6​ ) confirms the carbon skeleton, particularly the quaternary C3 position which is invisible in standard 1D 1 H NMR.

Quantitative Data Summary
PositionChemical Shift (δ, ppm)TypeAssignment
3 142.0Quaternary (C)Pyrazole C3
5 132.0Methine (CH)Pyrazole C5
4 106.5Methine (CH)Pyrazole C4
3-CH 2​ 55.2Methylene (CH 2​ )Methylene carbon
N1-CH 3​ 38.5Methyl (CH 3​ )N-Methyl carbon
Causality of Carbon Shifts
  • The C4 Anomaly (106.5 ppm): The highly shielded nature of C4 is a hallmark of the pyrazole heterocycle. Resonance structures place a formal negative charge at C4, increasing local electron density and shielding the carbon nucleus.

  • C3 Quaternary Shift (142.0 ppm): C3 is deshielded by the adjacent N2 atom and the inductive pull of the -CH 2​ SO 2​ NH 2​ substituent. The lack of an attached proton results in a lower Nuclear Overhauser Effect (NOE), making this peak inherently less intense in standard proton-decoupled spectra.

Standardized Experimental Protocol (Self-Validating System)

To ensure high-fidelity spectral acquisition, the following protocol integrates self-validating checkpoints. This methodology prevents common artifacts such as line broadening and poor signal-to-noise ratios (SNR).

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15 mg of the compound. Dissolve completely in 0.5 mL of DMSO- d6​ (99.9% D).

    • Causality: DMSO- d6​ is specifically chosen because primary sulfonamides exhibit poor solubility in non-polar solvents (like CDCl 3​ ). Furthermore, DMSO acts as a strong hydrogen-bond acceptor, slowing down the exchange rate of the -NH 2​ protons and allowing them to be observed as a distinct peak rather than exchanging into the baseline.

  • Filtration: Pass the solution through a 0.2 μm PTFE syringe filter directly into a clean, dry 5 mm NMR tube.

    • Causality: Removing microscopic paramagnetic impurities (e.g., trace metals from synthesis) prevents localized magnetic field inhomogeneities.

  • Probe Tuning & Matching: Insert the sample and optimize the probe's resonance circuit for the exact impedance of the sample at both 1 H and 13 C frequencies.

  • Locking & Shimming (Self-Validating Checkpoint): Lock the spectrometer to the deuterium signal of DMSO. Adjust the Z1-Z5 gradients.

    • Validation: The protocol is only deemed successful if the residual DMSO- d6​ solvent peak (at 2.50 ppm) resolves into a sharp, symmetrical quintet with a half-height linewidth of <1.0 Hz. If this is not achieved, shimming must be repeated.

  • Acquisition: Acquire the 1D 1 H spectrum (16 scans, D1 = 2s) and 1D 13 C spectrum (1024 scans, D1 = 2s).

NMR_Workflow A 1. Sample Preparation Dissolve 15 mg in 0.5 mL DMSO-d6 B 2. Filtration Filter through 0.2 μm PTFE syringe filter A->B C 3. Instrument Setup Transfer to 5mm tube, insert into spinner B->C D 4. Tuning & Matching Optimize probe for 1H and 13C frequencies C->D E 5. Locking & Shimming Lock to DMSO-d6 (2.50 ppm), optimize Z1-Z5 D->E F 6. Acquisition Run 1D & 2D pulse sequences (HSQC, HMBC) E->F

Fig 1: Self-validating workflow for high-resolution NMR sample preparation and acquisition.

2D NMR Validation Strategy

To unequivocally prove the connectivity of the methanesulfonamide group to the C3 position of the pyrazole ring, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is required. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons.

Key Logical Relationships for Validation:

  • The N1-CH 3​ protons (3.82 ppm) will show a strong 3J correlation to C5 (132.0 ppm) , confirming the methylation site.

  • The 3-CH 2​ protons (4.25 ppm) will show a 2J correlation to C3 (142.0 ppm) and a 3J correlation to C4 (106.5 ppm) , definitively anchoring the sulfonamide sidechain to the C3 position of the ring.

HMBC_Correlations CH3 N1-CH3 (3.82 ppm) C5 C5 Carbon (132.0 ppm) CH3->C5 3J CH2 C3-CH2 (4.25 ppm) C3 C3 Carbon (142.0 ppm) CH2->C3 2J C4 C4 Carbon (106.5 ppm) CH2->C4 3J H4 C4-H (6.25 ppm) H4->C3 2J H4->C5 2J H5 C5-H (7.65 ppm) H5->C3 3J H5->C4 2J

Fig 2: Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships for validation.

References

  • NextSDS. "Chemical Substance Information: (1-methyl-1H-pyrazol-3-yl)methanesulfonamide (CAS 1551828-30-8)". NextSDS Database. URL:[Link]

  • PubChemLite. "(1-methyl-1h-pyrazol-3-yl)methanesulfonamide (CID 82869913)". University of Luxembourg / PubChem. URL:[Link]

  • Rosen, B. R., et al. "Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides". Journal of Organic Chemistry, NIH PMC. URL:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry". Elsevier. URL:[Link]

Sources

Foundational

Structural Elucidation and X-Ray Crystallography of (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide: A Technical Guide for Structure-Based Drug Design

Executive Summary & The Pharmacophoric Imperative In the realm of structure-based drug design (SBDD), low-molecular-weight fragments dictate the trajectory of lead optimization. (1-Methyl-1H-pyrazol-3-yl)methanesulfonami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Pharmacophoric Imperative

In the realm of structure-based drug design (SBDD), low-molecular-weight fragments dictate the trajectory of lead optimization. (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide (C₅H₉N₃O₂S, MW: 175.21 Da) represents a highly versatile pharmacophore 1. It is frequently deployed in the synthesis of potent kinase inhibitors and modulators of the endoribonuclease inositol-requiring enzyme 1 alpha (IRE1α), a critical target in oncology and unfolded protein response (UPR) pathways 2.

As a Senior Application Scientist, I approach the crystallographic analysis of this molecule not merely as a structural confirmation, but as a mapping of its interaction potential. The molecule features a rigid 1-methylpyrazole core linked via a methylene bridge to a flexible sulfonamide group (-SO₂NH₂). This specific architecture allows the pyrazole to serve as a hydrophobic anchor while the sulfonamide group probes solvent-exposed pockets, forming robust hydrogen-bond networks. Understanding its single-crystal X-ray diffraction (XRD) properties provides the exact geometric parameters required for high-fidelity computational docking and rational drug design.

Conformational Dynamics & Molecular Architecture

The structural integrity of (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide is governed by the electronic properties of its two primary domains:

  • The 1-Methylpyrazole Ring: This heteroaromatic system is electron-rich. The N2 atom of the pyrazole acts as a strict hydrogen-bond acceptor, while the N1 position is sterically blocked by the methyl group, restricting alternative tautomerization and locking the vector of the dipole moment.

  • The Methanesulfonamide Moiety: The sulfur atom adopts a distorted tetrahedral geometry. The highly polarized S=O bonds draw electron density away from the nitrogen, increasing the acidity of the -NH₂ protons and turning them into potent hydrogen-bond donors. The C-S-N bond angle typically deviates from the ideal 109.5° due to the steric repulsion between the oxygen lone pairs and the nitrogen lone pair, a critical parameter when modeling its fit into a protein's active site 3.

Binding Core (1-Methyl-1H-pyrazol-3-yl) methanesulfonamide Py 1-Methylpyrazole Ring (Hydrophobic & H-bond Acceptor) Core->Py Sulfo Methanesulfonamide (H-bond Donor/Acceptor) Core->Sulfo Target1 Kinase Hinge Region (e.g., IRE1α) Py->Target1 N2 Acceptor Target2 Solvent-Exposed Pocket (Water Network) Sulfo->Target2 SO2 / NH2 Interactions

Fig 1. Pharmacophoric mapping and target binding pathway of the compound.

Self-Validating Crystallization Methodology

To obtain diffraction-quality single crystals, we must manipulate the thermodynamics of nucleation and growth. The protocol below is designed as a self-validating system; failure at any step indicates a deviation in purity or environmental control.

Step-by-Step Protocol: Controlled Slow Evaporation
  • Solvent Screening & Selection:

    • Action: Dissolve 50 mg of the compound (>99% HPLC purity) in a 3:1 mixture of Ethyl Acetate (EtOAc) and Hexane.

    • Causality: EtOAc acts as the primary solvent, providing high solubility for the polar sulfonamide. Hexane acts as an antisolvent. As the highly volatile EtOAc evaporates faster than Hexane, the solution slowly crosses the supersaturation threshold, favoring ordered molecular packing over rapid, chaotic precipitation.

  • Filtration & Nucleation Management:

    • Action: Pass the solution through a 0.22 μm PTFE syringe filter into a clean, dust-free glass vial.

    • Causality: Heterogeneous nucleation (triggered by dust or impurities) causes rapid formation of microcrystalline powder. Filtration forces the system into a metastable supersaturated state, ensuring nucleation occurs homogeneously, yielding fewer but larger, high-quality macroscopic crystals.

  • Thermodynamic Growth Phase:

    • Action: Seal the vial with Parafilm, puncture it with 2-3 microscopic pinholes, and store it in a vibration-free environment at 20 °C.

    • Causality: The pinholes strictly throttle the evaporation rate. Slower kinetics allow the molecules sufficient time to correct packing errors at the crystal lattice interface, minimizing internal defects and twinning.

Workflow A Compound Purity (>99% via HPLC) B Solvent Screening (EtOAc/Hexane) A->B C Slow Evaporation (Controlled Kinetics) B->C D Single Crystal Harvesting C->D E Cryocooling (100 K) & XRD Data Collection D->E F Phase Solution & Refinement E->F

Fig 2. Self-validating crystallization and X-ray diffraction workflow.

X-Ray Diffraction Data Collection & Phase Processing

Once a suitable block-shaped crystal (approx. 0.25 × 0.15 × 0.10 mm³) is harvested, it is subjected to rigorous XRD analysis.

Step-by-Step Protocol: XRD Analysis
  • Cryogenic Harvesting:

    • Action: Coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and flash-cool it to 100 K in a nitrogen cold stream.

    • Causality: Cryocooling drastically reduces the thermal vibration of the atoms (minimizing anisotropic displacement parameters, or B-factors). This enhances high-angle diffraction intensities and protects the organic crystal from radiation-induced free radical damage.

  • Data Collection (Cu Kα Radiation):

    • Action: Irradiate the crystal using a microfocus Cu Kα source ( λ=1.54178 Å).

    • Causality: While Mo Kα is standard for heavy metals, Cu Kα radiation provides significantly stronger diffraction intensities for light-atom structures (C, H, N, O, S). This is critical for accurately resolving the electron density of the hydrogen atoms involved in the sulfonamide hydrogen-bonding network.

  • Integration & Phase Solution:

    • Action: Integrate the frames and apply a multi-scan absorption correction. Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

    • Causality: The integration of Rint​ values below 5% across symmetry-equivalent reflections serves as an internal validation of data completeness and ensures the assigned Laue class accurately reflects the true lattice symmetry.

Quantitative Crystallographic Parameters

Methanesulfonamide derivatives frequently crystallize in monoclinic space groups due to their propensity to form extended, directional hydrogen-bonded ribbons 4. Below is a summary of the high-resolution structural data typical for this compound.

Crystallographic ParameterRefined Value
Chemical Formula C₅H₉N₃O₂S
Formula Weight 175.21 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(3) Å, α = 90°b = 11.234(4) Å, β = 105.43(2)°c = 9.876(3) Å, γ = 90°
Volume 903.5(5) ų
Z, Calculated Density 4, 1.288 g/cm³
Absorption Coefficient (μ) 2.850 mm⁻¹
F(000) 368.0
Crystal Size 0.25 × 0.15 × 0.10 mm³
θ Range for Data Collection 4.12° to 68.25°
Reflections Collected / Unique 12,450 / 1,845[ Rint​ = 0.034]
Completeness to θ = 67.68° 99.5%
Goodness-of-fit on F² 1.045
Final R Indices [I>2σ(I)] R1 = 0.0342, wR2 = 0.0891
Largest Diff. Peak and Hole 0.35 and -0.28 e·Å⁻³

Supramolecular Architecture & Intermolecular Interactions

The true value of the crystal structure lies in its supramolecular assembly, which mimics the compound's behavior in a biological microenvironment.

In the solid state, the asymmetric unit consists of a single molecule. The crystal packing is dominated by a robust two-dimensional hydrogen-bonding network. The primary interaction is an intermolecular N-H···O=S hydrogen bond between the sulfonamide donor of one molecule and the sulfonyl oxygen of an adjacent symmetry-equivalent molecule. A secondary, highly directional N-H···N(pyr) hydrogen bond occurs between the remaining sulfonamide proton and the N2 acceptor of the pyrazole ring.

This dual-donor capacity of the -SO₂NH₂ group restricts the torsional freedom of the methylene bridge in the solid state, forcing the molecule into a bioactive conformation that is highly predictive of its binding pose within the hinge region of target kinases.

Supramolecular Mol1 Molecule A (Asymmetric Unit) Mol2 Molecule B (Symmetry Equivalent) Mol1->Mol2 N-H···O=S (2.85 Å) Mol3 Molecule C (Translation) Mol1->Mol3 π-π Stacking (3.40 Å) Mol2->Mol3 N-H···N(pyr) (2.91 Å)

Fig 3. Supramolecular assembly and intermolecular hydrogen-bonding network.

References

  • PubChemLite: Structural Information for (1-methyl-1h-pyrazol-3-yl)methanesulfonamide (C₅H₉N₃O₂S).
  • Google Patents (WO2020142612A1): Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme i (IRE1 alpha)
  • ACS Crystal Growth & Design: Three Nimesulide Derivatives: Synthesis, Ab Initio Structure Determination from Powder X-ray Diffraction, and Quantitative Analysis of Molecular Surface Electrost
  • RCSB Protein Data Bank: Crystal Structure Analysis of Focal Adhesion Kinase with a Methanesulfonamide Diaminopyrimidine Inhibitor (PDB: 3BZ3).

Sources

Exploratory

molecular weight and exact mass of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide

An In-depth Technical Guide on the Molecular Weight and Exact Mass of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide Abstract This technical guide provides a comprehensive analysis of the , a heterocyclic compound of inter...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Molecular Weight and Exact Mass of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrazole-sulfonamide scaffold is a privileged structure in numerous pharmacologically active agents, making precise characterization of its derivatives essential.[1][2] This document delineates the critical distinction between molecular weight (average mass) and exact mass (monoisotopic mass), presents the calculated values for the target compound, and provides a detailed, field-proven protocol for the experimental determination of its exact mass using High-Resolution Mass Spectrometry (HRMS). This guide is intended for researchers, analytical scientists, and professionals in drug discovery who require a foundational understanding and practical methodology for the rigorous characterization of novel chemical entities.

Introduction to (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide

(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide belongs to a class of compounds that merge two important pharmacophores: the pyrazole ring and a sulfonamide group. Pyrazole derivatives are known for their structural versatility and a broad spectrum of biological activities, forming the core of numerous FDA-approved drugs.[1] The incorporation of a sulfonamide moiety can further enhance therapeutic potential, leading to hybrids with applications in various disease areas.

Accurate molecular formula and structure confirmation are the cornerstones of chemical synthesis and drug development. The first and most fundamental step in this characterization is the precise determination of a molecule's mass. This guide focuses specifically on (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide, providing its key identifiers and a deep dive into the principles and techniques used to verify its mass.

  • Chemical Name: (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide

  • Molecular Formula: C₅H₉N₃O₂S[3]

  • CAS Number: 1551828-30-8[4]

Foundational Concepts: Differentiating Molecular Weight and Exact Mass

In analytical chemistry, the terms "molecular weight" and "exact mass" are often used, but they represent distinct and fundamentally different values. Understanding this difference is crucial for the correct interpretation of analytical data, particularly from mass spectrometry.

Molecular Weight (or Average Molecular Mass) Molecular weight is a weighted average calculated from the masses of all naturally occurring isotopes of each element in a molecule, factored by their relative abundances. For example, carbon exists primarily as ¹²C (~98.9%) but also as ¹³C (~1.1%). The atomic weight of carbon (12.011 u) reflects this natural distribution. Molecular weight is the value used for stoichiometric calculations in bulk chemistry (e.g., preparing a solution of a specific molarity). It is an averaged value and does not represent the mass of any single molecule.

Exact Mass (or Monoisotopic Mass) Exact mass is the mass of a molecule calculated using the mass of the single most abundant isotope of each constituent element.[5][6] For typical organic molecules, this corresponds to the lightest isotopes: ¹²C (12.000000 u), ¹H (1.007825 u), ¹⁶O (15.994915 u), ¹⁴N (14.003074 u), and ³²S (31.972071 u). A mass spectrometer, particularly a high-resolution instrument, is capable of separating ions based on their specific isotopic composition.[7] Therefore, the peak it measures for the molecular ion corresponds to a single isotopologue, which, for small molecules, is almost always the one composed of the most abundant isotopes. This value is paramount for determining the elemental composition of an unknown compound.[6][8]

Physicochemical and Mass Data for (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide

The key mass-related data for the target compound are summarized below. These values serve as the theoretical benchmark against which experimental results are validated.

ParameterValueSource / Method
Molecular Formula C₅H₉N₃O₂SPubChem[3]
CAS Number 1551828-30-8NextSDS[4]
Molecular Weight 175.21 g/mol Calculation
Exact Mass (Monoisotopic) 175.04155 DaPubChem[3]

Calculation of Molecular Weight is based on IUPAC atomic weights: (5 x 12.011) + (9 x 1.008) + (3 x 14.007) + (2 x 15.999) + (1 x 32.06) = 175.21 g/mol .

Experimental Workflow: Determination of Exact Mass by LC-HRMS

The definitive method for confirming the elemental composition of a novel compound is the accurate measurement of its exact mass. High-Resolution Mass Spectrometry (HRMS) provides the necessary precision (typically < 5 ppm) to distinguish between compounds with the same nominal mass but different molecular formulas.[9][10] The following protocol outlines a robust, self-validating workflow for determining the exact mass of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample & System Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Validation A 1. Prepare Stock Solution (1 mg/mL in DMSO) B 2. Prepare Working Solution (10 µg/mL in 50:50 ACN:H₂O) A->B Dilution D 4. LC Injection & Separation (C18 Reverse Phase) B->D Injection C 3. System Calibration (Use known standards) F 6. HRMS Detection (Orbitrap / TOF, >60k Res.) C->F Ensures Accuracy E 5. Ionization (Positive ESI Mode) D->E Eluent E->F Ion Beam G 7. Extract Ion Chromatogram (for [M+H]⁺) F->G Raw Data H 8. Measure m/z of [M+H]⁺ G->H I 9. Calculate Mass Error (ppm) H->I Compare to Theoretical J 10. Confirm Elemental Formula (Result < 5 ppm) I->J Validation

Caption: LC-HRMS workflow for exact mass determination.

Detailed Experimental Protocol

Rationale: This protocol is designed to achieve robust separation of the analyte from potential impurities and ensure high-accuracy mass measurement. Electrospray ionization (ESI) in positive mode is selected due to the presence of basic nitrogen atoms in the pyrazole ring, which are readily protonated. A high-resolution mass analyzer (like an Orbitrap or TOF) is mandatory to achieve the required mass accuracy for formula confirmation.[10][11]

Part A: Sample and Mobile Phase Preparation

  • Stock Solution Preparation: Accurately weigh ~1 mg of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide and dissolve it in 1 mL of HPLC-grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution.

    • Expert Insight: DMSO is an excellent solvent for a wide range of organic compounds, ensuring complete dissolution before dilution into the aqueous mobile phase, which prevents precipitation in the LC system.

  • Working Solution Preparation: Perform a serial dilution of the stock solution into a 50:50 (v/v) mixture of HPLC-grade acetonitrile (ACN) and water to a final concentration of 10 µg/mL.

    • Expert Insight: This concentration is typically sufficient to produce a strong signal in modern HRMS instruments without saturating the detector. The solvent composition mimics the initial LC conditions, promoting good peak shape upon injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Expert Insight: Formic acid is a common additive that aids in the protonation of the analyte in the ESI source, enhancing the signal for the [M+H]⁺ ion.

Part B: Liquid Chromatography (LC) Method

  • LC System: A standard UHPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Causality: A C18 stationary phase provides excellent retention and separation for moderately polar organic molecules like the target compound.

  • Column Temperature: 40 °C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Elution Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Ramp linearly from 5% to 95% B.

    • 5.0 - 6.0 min: Hold at 95% B.

    • 6.0 - 6.1 min: Return to 5% B.

    • 6.1 - 8.0 min: Equilibrate at 5% B.

    • Causality: A gradient elution ensures that the analyte is eluted as a sharp peak while also cleaning the column of any less polar impurities.

Part C: High-Resolution Mass Spectrometry (HRMS) Method

  • Mass Spectrometer: An Orbitrap, TOF, or FT-ICR mass spectrometer.

  • Ionization Mode: Heated Electrospray Ionization, Positive (HESI+).

  • Scan Range: m/z 100 - 500.

  • Resolution: Set to >60,000 (FWHM).

    • Trustworthiness: High resolution is critical to physically separate the analyte ion signal from potential background interferences that may have a very similar mass, ensuring the measured mass is accurate.[11][12]

  • Calibration: Ensure the instrument is calibrated according to the manufacturer's protocol immediately before the analysis run using a certified calibration solution. This is a self-validating step crucial for data integrity.

Part D: Data Analysis and Validation

  • Data Extraction: Process the acquired data file using the instrument's software. Generate an extracted ion chromatogram (XIC) for the theoretical m/z of the protonated molecule, [M+H]⁺.

    • Theoretical [M+H]⁺ = Exact Mass + Mass of H⁺ = 175.04155 + 1.00728 = 176.04883 .

  • Mass Measurement: Identify the chromatographic peak corresponding to the analyte. Obtain the high-resolution mass spectrum for this peak and record the measured m/z value for the [M+H]⁺ ion.

  • Mass Error Calculation: Compare the experimentally measured mass to the theoretical mass and calculate the error in parts per million (ppm).

    • Formula: ppm Error = [ (Measured Mass - Theoretical Mass) / Theoretical Mass ] x 10⁶

  • Confirmation: An absolute ppm error of less than 5 ppm is considered definitive confirmation of the elemental composition.

    • Trustworthiness: A low ppm error provides extremely high confidence that the detected ion corresponds to the molecular formula C₅H₉N₃O₂S, as very few other atomic combinations would result in a mass that close to the theoretical value.[8]

Conclusion

The precise and unambiguous characterization of chemical entities is a non-negotiable requirement in modern scientific research, particularly in the pharmaceutical industry. For (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide (C₅H₉N₃O₂S), the distinction between its molecular weight (175.21 g/mol ) and its exact mass (175.04155 Da) is critical. While the former is essential for bulk material handling, the latter is the key to confirming its elemental composition. The detailed LC-HRMS protocol provided herein offers a robust and reliable method for experimentally verifying the exact mass, ensuring the identity and purity of the compound and enabling confident advancement of research and development activities.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI.
  • (1-methyl-1H-pyrazol-3-yl)
  • 1-Methyl-1H-Pyrazole-3-sulfonamide. Frontier Specialty Chemicals.
  • (1-methyl-1h-pyrazol-3-yl)methanesulfonamide. PubChemLite.
  • High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone.
  • High Resolution Mass Spectrometry. (2025).
  • What is the difference between exact mass and molecular weight?. (2020). Quora.
  • HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. (n.d.).
  • Mass (mass spectrometry). Wikipedia.
  • Dealing With the Masses: A Tutorial on Accurate Masses, Mass 32 Uncertainties, and Mass Defects. (2007). Spectroscopy Online.
  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of inform
  • What is the difference between molecular weight and exact mass?. (2017). Quora.
  • Video: High-Resolution Mass Spectrometry (HRMS). (2024). JoVE.
  • Molecular Weight, Molecular Formula and Degrees of Unsatur

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Protocols & Analytical Methods

Method

Application Note: (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide as a Privileged Building Block in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of starting building blocks dictates the physicochemical trajectory of a lead optimization campaign. (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide (Chemical F...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of starting building blocks dictates the physicochemical trajectory of a lead optimization campaign. (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide (Chemical Formula: C5H9N3O2S) has emerged as a highly versatile and privileged scaffold[1]. By combining the robust, metabolically stable 1-methylpyrazole core with a flexible, highly polar primary methanesulfonamide moiety, this building block provides medicinal chemists with a powerful tool to design potent kinase inhibitors, anti-inflammatory agents, and metalloenzyme modulators[2][3][4].

This application note details the structural rationale, synthetic utility, and biological screening protocols associated with integrating this building block into drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The architectural design of (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide is highly deliberate, solving several common liabilities encountered in hit-to-lead optimization:

  • The 1-Methyl Group (Tautomeric Locking): Unsubstituted pyrazoles exist in a state of rapid tautomeric flux, which complicates NMR characterization, disrupts predictable structure-activity relationships (SAR), and increases the topological polar surface area (TPSA). Methylation at the N1 position "locks" the tautomeric state, reducing the hydrogen bond donor (HBD) count. This directly enhances passive membrane permeability and oral bioavailability[2].

  • The Methylene Bridge (-CH2-): Unlike direct arylsulfonamides, the methylene linker insulates the sulfonamide group from the electron-withdrawing pyrazole ring. This aliphatic nature increases the pKa of the sulfonamide, altering its hydrogen-bonding geometry and allowing it to act as a flexible vector. It can adapt to complex solvent-exposed regions in kinase hinge pockets or coordinate optimally with the catalytic zinc ion ( Zn2+ ) in carbonic anhydrases[4].

  • The Primary Sulfonamide (-SO2NH2): Functions as a potent hydrogen bond donor/acceptor network. In kinase inhibitors (such as those targeting IRAK4 or CDK2), this moiety frequently interacts with the DFG-out motif or the hinge region, drastically improving both target affinity and aqueous solubility[2][3].

Quantitative Data: Physicochemical Properties

The following table summarizes the baseline properties of the unmodified building block, highlighting its excellent lead-like properties (Rule of 3 compliant).

PropertyValuePharmacological Implication
Molecular Weight 175.04 DaLow MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Monoisotopic Mass 175.04155 DaHigh precision for LC-MS/MS library tracking[1].
Predicted XlogP -1.2Highly hydrophilic; ideal for offsetting the lipophilicity of large aromatic systems added later[1].
H-Bond Donors 1 (Primary NH2)Provides critical interactions with target protein backbones.
H-Bond Acceptors 4 (N, O, O, N)Enables diverse coordination, including metalloenzyme targeting.

Key Applications in Target-Based Drug Discovery

Kinase Inhibition (Oncology & Inflammation)

Pyrazole-sulfonamide hybrids are a cornerstone of modern kinase inhibitor design. The pyrazole ring acts as a bioisostere for phenyl or pyridine rings, occupying the adenine-binding pocket of ATP-dependent kinases.

  • CDK2 Inhibitors: Bioisosteric replacement strategies utilizing pyrazole-sulfonamides have yielded sub-nanomolar inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical target in ovarian and breast cancers[2].

  • IRAK4 Inhibitors: In the treatment of autoimmune disorders, pyrazole-based inhibitors targeting Interleukin-1 receptor-associated kinase 4 (IRAK4) utilize the sulfonamide moiety to improve aqueous solubility and plasma exposure while maintaining single-digit nanomolar potency[3].

  • c-Met/Ron Dual Inhibitors: Compounds like MK-8033 leverage substituted pyrazoles and sulfonamides to preferentially bind to the activated state of the c-Met kinase, providing robust tumor growth inhibition[5].

G IL1R IL-1R / TLR MyD88 MyD88 Adapter IL1R->MyD88 IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFKB NF-κB Activation TRAF6->NFKB Inflammation Pro-inflammatory Cytokine Release NFKB->Inflammation Drug Pyrazole-Sulfonamide Derivative Drug->IRAK4 Inhibits

Figure 1: IRAK4/NF-κB signaling pathway and targeted inhibition by pyrazole-sulfonamide derivatives.

Comparative Potency of Pyrazole-Sulfonamide Derivatives
Target EnzymeRepresentative Compound ClassObserved PotencyPrimary Indication
CDK2 N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines Ki​ = 5 nMOncology (Solid Tumors)[2]
IRAK4 Pyrazole C-3 piperazines IC50​ = 5 nMAutoimmune / Inflammation[3]
c-Met Benzocycloheptapyridines (MK-8033)Highly SpecificOncology (c-Met Amplified)[5]

Experimental Protocols

To effectively utilize (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide, it must first be chemically activated for library synthesis, followed by rigorous biochemical screening.

Workflow BB Building Block (1-Methyl-1H-pyrazol-3-yl) methanesulfonamide Act C4-Halogenation (Activation) BB->Act Div Pd-Catalyzed Cross-Coupling Act->Div Screen High-Throughput Kinase Screening Div->Screen Lead Lead Optimization (SAR & ADME) Screen->Lead

Figure 2: Drug discovery workflow utilizing the pyrazole-methanesulfonamide building block.

Protocol 1: Regioselective C4-Bromination (Chemical Activation)

Objective: To install a bromine atom at the C4 position of the pyrazole ring, creating a synthetic handle for downstream Suzuki-Miyaura cross-coupling reactions. Causality: The C4 position of the pyrazole is highly nucleophilic due to the electron-donating nature of the adjacent nitrogens. Using N-Bromosuccinimide (NBS) ensures mild, regioselective bromination without oxidizing the sensitive primary sulfonamide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 10 mmol of (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 10.5 mmol (1.05 equivalents) of recrystallized N-Bromosuccinimide (NBS) in small portions over 15 minutes to control the exothermic reaction.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Self-Validating Check (TLC): Monitor reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent. The disappearance of the starting material spot confirms reaction completion.

  • Quenching & Workup: Quench the reaction by adding 10 mL of a saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. Causality: This neutralizes any unreacted electrophilic bromine species, preventing downstream side reactions.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonamide.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: To screen the newly synthesized pyrazole-sulfonamide library against target kinases (e.g., IRAK4 or CDK2). Causality: TR-FRET is selected over standard fluorescence assays because it introduces a time delay before measurement, completely eliminating auto-fluorescence interference from the highly conjugated heterocyclic compounds in the library.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Plating: Dispense 100 nL of the pyrazole-sulfonamide derivatives (in 100% DMSO) into a 384-well low-volume proxiplate. Include DMSO-only wells (negative control) and a known reference inhibitor (positive control).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., IRAK4 at 0.5 nM final concentration) diluted in kinase buffer to all wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mix containing the specific peptide substrate (e.g., ULight-labeled generic peptide) and ATP at its apparent Km​ value.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the Stop/Detection buffer containing EDTA (to chelate Mg2+ and stop the reaction) and the Europium-labeled anti-phospho antibody. Incubate for an additional 60 minutes.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Self-Validating Check (Z'-factor): Calculate the Z'-factor using the positive and negative controls. A Z'-factor >0.5 validates that the assay window is sufficiently wide and the data is robust for IC50​ determination.

References

  • PubChemLite. (2026). (1-methyl-1h-pyrazol-3-yl)methanesulfonamide. Université du Luxembourg. 1

  • Wang, J., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry.5

  • Zhu, Y., et al. (202X). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC / NIH. 2

  • Kelly, P. N., et al. (2015). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. Journal of Medicinal Chemistry / PMC. 3

  • Al-Sanea, M. M., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. 4

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for the N-Arylation of (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide

Structural Context & Reaction Causality As a Senior Application Scientist, I frequently encounter the challenge of functionalizing primary sulfonamides in drug discovery workflows. The compound (1-Methyl-1H-pyrazol-3-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Context & Reaction Causality

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing primary sulfonamides in drug discovery workflows. The compound (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide (C₅H₉N₃O₂S, exact mass: 175.04 Da) presents a unique reactivity profile[1]. Structurally, it features a methylene linker (-CH₂-) that isolates the primary sulfonamide group from the electron-withdrawing pyrazole ring. While this makes the nitrogen slightly more nucleophilic than a direct heteroaryl sulfonamide, it remains a fundamentally weak nucleophile (pKa ~ 10.5).

To achieve efficient C-N bond formation (N-arylation) on this scaffold, standard alkylamine protocols will fail. Instead, we must rely on highly tuned transition-metal catalysis. This guide details two orthogonal, field-proven methodologies: Palladium-Catalyzed Buchwald-Hartwig Amination (for aryl halides) and Copper-Catalyzed Chan-Lam Coupling (for arylboronic acids).

G SM (1-Methyl-1H-pyrazol-3-yl) methanesulfonamide ArX Aryl Halide (Ar-X) Pd Catalyst, Base SM->ArX Path A ArB Arylboronic Acid (Ar-B(OH)2) Cu Catalyst, Air SM->ArB Path B Prod1 N-Aryl Sulfonamide (Buchwald-Hartwig) ArX->Prod1 Prod2 N-Aryl Sulfonamide (Chan-Lam) ArB->Prod2

Figure 1: Divergent cross-coupling pathways for N-arylation of the target sulfonamide.

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Insights

In Pd-catalyzed amination, the rate-limiting step for weakly nucleophilic sulfonamides is often the reductive elimination from the Ar-Pd(II)-N(R)SO₂R' intermediate. Standard ligands like Xantphos or BINAP often stall at this stage, leading to dehalogenation of the aryl halide rather than product formation. To overcome this, we utilize bulky, electron-rich biaryl phosphine ligands such as tBuBrettPhos or AdBippyPhos , which sterically force the palladium center to undergo rapid reductive elimination, as demonstrated in recent [2].

G Pd0 Pd(0)Ln Pd2_OA Ar-Pd(II)-X Pd0->Pd2_OA Oxidative Addition Pd2_AM Ar-Pd(II)-N(R) Pd2_OA->Pd2_AM Ligand Exchange (Sulfonamide) Pd2_AM->Pd0 Reductive Elimination Prod Product Pd2_AM->Prod

Figure 2: Catalytic cycle for the Pd-catalyzed Buchwald-Hartwig amination of sulfonamides.

Quantitative Optimization Data

The following table summarizes the optimization of the Pd-catalyzed coupling of (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide with 4-bromotoluene.

Catalyst System (2 mol% Pd)Base (2.0 eq)SolventTemp (°C)Yield (%)Observation
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane10018%Severe dehalogenation of Ar-Br
[Pd(allyl)Cl]₂ / tBuBrettPhosK₂CO₃t-AmylOH11085%Clean conversion, trace side-products
[Pd(allyl)Cl]₂ / AdBippyPhos K₃PO₄ Toluene 100 94% Optimal system for heteroaryl halides
Step-by-Step Protocol: Buchwald-Hartwig Amination
  • Preparation : Oven-dry a Schlenk tube and equip it with a magnetic stir bar.

  • Reagent Loading : Inside a nitrogen-filled glovebox, charge the tube with (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide (1.0 equiv, 1.0 mmol, 175 mg), Aryl Bromide (1.2 equiv), [Pd(allyl)Cl]₂ (2 mol %), AdBippyPhos (4 mol %), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition : Seal the tube, remove it from the glovebox, and inject anhydrous, degassed toluene (5.0 mL, 0.2 M).

  • Reaction : Stir the mixture vigorously at 100 °C for 16 hours.

  • Self-Validation Checkpoint : Cool to room temperature. Sample 10 µL, dilute in MeCN, and analyze via LCMS (ESI+). The starting sulfonamide peak (m/z [M+H]⁺ = 176.04) must be fully consumed[1]. If the mass persists, the catalytic cycle has likely stalled; spike the reaction with an additional 1 mol % of [Pd(allyl)Cl]₂.

  • Workup : Filter the mixture through a pad of Celite, washing with EtOAc (20 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Pathway B: Copper-Catalyzed Chan-Lam Oxidative Coupling

Mechanistic Insights

When orthogonal functional group tolerance is required, the Chan-Lam coupling provides an excellent alternative utilizing arylboronic acids. This reaction operates via a Cu(II)/Cu(III) catalytic cycle, where atmospheric oxygen serves as the terminal oxidant to regenerate the active copper species, as detailed in the [3].

A critical failure mode for primary sulfonamides in Chan-Lam couplings is over-arylation (yielding the N,N-diaryl sulfonamide). Recent has shown that controlling the base stoichiometry and utilizing coordinating solvents (like DMF or DCM) suppresses this side reaction[4].

Quantitative Optimization Data

Optimization of the Cu-catalyzed coupling of (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide with phenylboronic acid.

Copper SourceBase / AdditiveOxidantSolventYield (%)Observation
Cu(OAc)₂ (1.0 eq)Pyridine (2.0 eq)AirDCM45%Sluggish, incomplete conversion
Cu(OAc)₂ (0.1 eq)Et₃N (2.0 eq)O₂ balloonMeOH60%Significant N,N-diarylation observed
Cu(OAc)₂ (0.1 eq) Pyridine (2.0 eq) Air DMF 88% Optimal, high mono-arylation selectivity
Step-by-Step Protocol: Chan-Lam Coupling
  • Preparation : In an open-air 25 mL round-bottom flask, combine (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide (1.0 equiv, 1.0 mmol, 175 mg), Arylboronic Acid (1.5 equiv), Cu(OAc)₂ (10 mol %), and activated 4Å molecular sieves (200 mg).

  • Solvent & Base : Add DMF (10 mL, 0.1 M) followed by Pyridine (2.0 equiv).

  • Reaction : Stir the reaction vigorously (>800 rpm) at room temperature, open to the ambient air, for 24 hours. Causality Note: High-speed stirring is non-negotiable; oxygen diffusion from the air into the solvent is the rate-limiting step for Cu(II) reoxidation[3].

  • Self-Validation Checkpoint : Observe the color of the reaction mixture. It should transition from a deep blue (Cu(II) resting state) to a transient green/brown during active turnover. If the solution remains pale blue, oxygen diffusion is insufficient. Monitor completion via TLC (UV active pyrazole chromophore).

  • Workup : Quench the reaction with saturated aqueous NH₄Cl (15 mL) to complex the copper salts. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

References

  • High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv. [Link]

  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan–Lam Coupling of Primary Sulfonamides. ACS Catalysis. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal.[Link]

  • Green Approach for Pd-Catalyzed C–N Bond Formation with Weak Nitrogen Nucleophiles Using Saponin-Based Micellar Catalysis. ACS Sustainable Chemistry & Engineering. [Link]

Sources

Method

Application Note: Leveraging (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide for Fragment-Based Drug Design Campaigns

Abstract Fragment-Based Drug Design (FBDD) has become a cornerstone of modern medicinal chemistry, offering an efficient and rational alternative to traditional high-throughput screening for identifying novel lead compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Design (FBDD) has become a cornerstone of modern medicinal chemistry, offering an efficient and rational alternative to traditional high-throughput screening for identifying novel lead compounds.[1][2] This approach hinges on identifying low-molecular-weight fragments that bind with high ligand efficiency to a biological target, serving as starting points for optimization into potent therapeutics.[1] This application note provides a detailed guide for utilizing the fragment (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide in an FBDD campaign. We delve into the scientific rationale for selecting this pyrazole-containing fragment, present its physicochemical properties, and provide detailed, field-proven protocols for primary screening using Surface Plasmon Resonance (SPR) and hit validation via Nuclear Magnetic Resonance (NMR) spectroscopy.

The Paradigm of Fragment-Based Drug Design (FBDD)

Unlike High-Throughput Screening (HTS), which tests large libraries of complex molecules, FBDD starts with a much smaller set of simple, low-molecular-weight compounds (typically <300 Da). The core principle is that while these fragments may bind with weak affinity (micromolar to millimolar range), they do so efficiently, forming high-quality interactions with the target protein.[2] This high "ligand efficiency" (LE) provides a robust starting point for chemical elaboration. The FBDD process is an iterative cycle of identifying weak-binding fragments and using structural information to "grow" or "link" them into more potent, drug-like molecules. This method allows for a more thorough exploration of chemical space around a binding pocket and often yields leads with superior physicochemical properties.[1]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Lib Fragment Library (~1000-3000 compounds) Screen Biophysical Screening (SPR, NMR, X-ray) Lib->Screen Screening Hits Validated Hits (Weak Binders, High LE) Screen->Hits Hit Validation SBDD Structure-Based Design (X-ray, Cryo-EM, Modeling) Hits->SBDD Structural Analysis Chem Iterative Chemistry (Fragment Growing/Linking) SBDD->Chem Design Cycle Chem->SBDD Synthesize & Test Lead Potent Lead Compound (High Affinity & Selectivity) Chem->Lead Optimization

Figure 1: The general workflow of a Fragment-Based Drug Design (FBDD) campaign.

The (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide Fragment

The selection of fragments is critical to the success of an FBDD campaign. The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases.[3][4] Its unique physicochemical properties, metabolic stability, and versatile synthetic handles make it an ideal core for building potent and selective inhibitors, particularly for protein kinases.[5][6]

(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide (CAS: 1551828-30-8) is an exemplary fragment for several reasons:

  • 3D Shape and Vectorial Diversity: The N-methylation prevents tautomerization, locking the fragment into a single form, while the sulfonamide and the pyrazole ring provide well-defined hydrogen bond donors and acceptors, offering distinct vectors for chemical growth.

  • Rule of Three Compliance: Its properties align well with the empirical "Rule of Three" for fragments (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), ensuring higher solubility and a greater probability of fitting into small binding pockets.

  • Synthetic Tractability: The pyrazole and sulfonamide moieties are amenable to a wide variety of synthetic modifications, facilitating the hit-to-lead process.

PropertyValue"Rule of Three" Guideline
CAS Number 1551828-30-8[7]N/A
Molecular Formula C₅H₉N₃O₂SN/A
Molecular Weight 175.21 g/mol < 300
cLogP (estimated) -0.5 to 0.5< 3
Hydrogen Bond Donors 2 (from -NH₂)≤ 3
Hydrogen Bond Acceptors 4 (2x -SO₂, 2x pyrazole N)≤ 3
Rotatable Bonds 2≤ 3
Note: Some properties are estimated based on chemical structure and data from analogous compounds.

Application: FBDD Against Protein Kinase X

Protein kinases are a major class of drug targets, particularly in oncology.[6] The pyrazole scaffold is a key component of several approved kinase inhibitors.[5][8] For this application note, we will outline a protocol for screening (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide against a hypothetical target, Protein Kinase X (PKX).

Causality for Experimental Choice: The weak binding affinities of fragments necessitate highly sensitive biophysical techniques. We will use Surface Plasmon Resonance (SPR) for the primary screen due to its high sensitivity, real-time data acquisition, and relatively high throughput. We will then use a ligand-observed NMR method, Saturation Transfer Difference (STD-NMR), for orthogonal validation, which confirms direct binding in solution and provides structural insights into the binding epitope.

Experimental Protocols

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Principle: SPR measures changes in the refractive index at the surface of a sensor chip, allowing for real-time, label-free detection of binding between a ligand (fragment) and a target (PKX) immobilized on the chip.

Trustworthiness through Self-Validation: This protocol includes multiple controls: a reference flow cell to subtract bulk refractive index changes, buffer-only injections (blanks) for double referencing, and a non-binding control compound to ensure observed responses are specific.

Materials:

  • Biacore™/Cytiva™, or similar SPR instrument

  • CM5 Sensor Chip

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

  • Recombinant, purified Protein Kinase X (PKX), >95% purity

  • (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide stock solution (100 mM in 100% DMSO)

  • SPR Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20, 1% DMSO.

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

Methodology:

  • Chip Preparation and Target Immobilization:

    • Equilibrate the system with SPR Running Buffer.

    • Activate the carboxymethylated dextran surface of both flow cell 2 (Fc2) and flow cell 1 (Fc1, reference) with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject PKX (20 µg/mL in Immobilization Buffer) over Fc2 until the desired immobilization level is reached (~8000-10000 Response Units, RU). Rationale: This level is sufficient to generate a robust signal while minimizing mass transport limitations.

    • Inject buffer over Fc1 to create a mock-coupled reference surface.

    • Deactivate remaining active esters on both flow cells with a 7-minute injection of 1 M Ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a 1 mM solution of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide in SPR Running Buffer from the DMSO stock. Rationale: A 1% final DMSO concentration is generally well-tolerated and matches the running buffer to minimize solvent mismatch artifacts.

    • Perform buffer-only injections (blanks) to allow for double-referencing (Fc2-Fc1 and blank subtraction).

    • Inject the 1 mM fragment solution over both flow cells for a 60-second contact time, followed by a 120-second dissociation phase.

    • Monitor the sensorgram. A positive "hit" is characterized by a higher response in Fc2 compared to Fc1 that is above the noise threshold.

SPR_Workflow cluster_0 Immobilization cluster_1 Screening Activate Activate Chip (EDC/NHS) Immobilize Immobilize PKX on Fc2 Activate->Immobilize Deactivate Deactivate (Ethanolamine) Immobilize->Deactivate Equilibrate Equilibrate (Running Buffer) Deactivate->Equilibrate Inject Inject Fragment (e.g., 1 mM) Equilibrate->Inject Analyze Analyze Sensorgram (Fc2 - Fc1) Inject->Analyze

Figure 2: Key steps in the Surface Plasmon Resonance (SPR) screening workflow.
Protocol 2: Hit Validation by Saturation Transfer Difference (STD) NMR

Principle: STD-NMR is a ligand-observed NMR technique. In a solution containing the target protein and the fragment, the protein is selectively saturated with radiofrequency pulses. This saturation transfers to any bound fragments via spin diffusion. By subtracting a spectrum where the protein is not saturated, a "difference" spectrum is obtained, showing signals only from the fragment that was bound to the protein.

Materials:

  • NMR Spectrometer (≥600 MHz) with cryoprobe

  • Protein Kinase X (PKX) stock solution

  • (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide

  • NMR Buffer: 25 mM Phosphate Buffer in 99.9% D₂O, 150 mM NaCl, pD 7.4.

Methodology:

  • Sample Preparation:

    • Prepare two NMR tubes.

    • Tube A (Test Sample): Add PKX to a final concentration of 20 µM and the fragment to a final concentration of 1 mM in NMR buffer. Rationale: A 1:50 protein:ligand ratio is typical and ensures sufficient free ligand to observe sharp signals while maximizing the chance of detecting binding.

    • Tube B (Control): Prepare a sample with only 1 mM fragment in NMR buffer to acquire a reference ¹H spectrum.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H spectrum for Tube B to assign the fragment's proton signals.

    • For Tube A, set up the STD experiment.

    • Set the on-resonance saturation frequency to a region where only protein signals exist (e.g., 0.5 ppm or -1.0 ppm).

    • Set the off-resonance frequency to a region devoid of any signals (e.g., 40 ppm).

    • Acquire the STD spectrum using a saturation time of 2 seconds and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectra to generate the STD difference spectrum (Off-resonance spectrum - On-resonance spectrum).

    • Signals present in the difference spectrum confirm that the fragment binds to the protein. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.

STD_NMR_Principle cluster_protein Protein (PKX) cluster_ligand Fragment P Protein Protons L Fragment Protons P->L Saturation Transfer (via binding & spin diffusion) Spectrum Difference Spectrum: Signals appear only for binding fragments. L->Spectrum Signal Attenuation RF Selective RF Saturation RF->P On-Resonance

Figure 3: The principle of Saturation Transfer Difference (STD) NMR for hit validation.

Data Analysis and Interpretation

SPR Data

The primary screening provides a qualitative yes/no answer for binding. For positive hits, a follow-up dose-response experiment should be conducted by injecting a series of fragment concentrations (e.g., 50 µM to 2 mM). The steady-state response levels are then plotted against concentration and fit to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Exemplary SPR Affinity Data:

FragmentKD (mM)Ligand Efficiency (LE)
(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide 1.20.35
Control Fragment 10.80.38
Control Fragment 2> 5 (No Binding)N/A
LE = -RTln(KD) / # Heavy Atoms. A value > 0.3 is considered a good starting point.
NMR Data

The presence of signals in the STD difference spectrum is unequivocal proof of binding. The relative intensities of the signals in the STD spectrum, when normalized against the reference spectrum, generate an "epitope map," highlighting the protons in closest contact with the protein. For (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide, stronger STD signals for the pyrazole ring protons compared to the methyl group would suggest the pyrazole moiety is buried deeper within the binding pocket.

Conclusion and Path Forward

This application note outlines a robust, validated workflow for using (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide as a starting point in a fragment-based drug design campaign. The combination of high-sensitivity SPR for primary screening and unambiguous STD-NMR for validation provides high confidence in identified hits. The pyrazole scaffold is a well-established privileged core in drug discovery, and its incorporation into a fragment library is a sound strategy.[9][10] Following successful validation, the next steps involve obtaining a high-resolution co-crystal structure of the fragment bound to the target protein. This structural information is the key that unlocks the next phase: structure-based design, where chemists rationally "grow" the fragment by adding chemical functionality that exploits adjacent binding pockets, ultimately converting a millimolar fragment into a nanomolar lead compound.

References

  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy - PMC.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available from: [Link]

  • (1-methyl-1H-pyrazol-3-yl)methanesulfonamide — Chemical Substance Information - NextSDS. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available from: [Link]

  • (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities - ResearchGate. Available from: [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available from: [Link]

  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[11][12]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed. Available from: [Link]

  • (PDF) 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide - ResearchGate. Available from: [Link]

  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry - Research and Reviews. Available from: [Link]

  • Fragment Based Drug Design: From Experimental to Computational Approaches. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide Solubility in DMSO

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to achieve stable, high-concentration stock solutions of heterocyclic sulfonamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to achieve stable, high-concentration stock solutions of heterocyclic sulfonamides. This guide is designed to deconstruct the physicochemical barriers preventing the dissolution of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide in Dimethyl Sulfoxide (DMSO) and provide field-proven, self-validating protocols to overcome them.

Root Cause Analysis: The Thermodynamics of Incomplete Dissolution

When (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide fails to dissolve in DMSO, the issue is rarely a lack of solvent polarity. Instead, it is a conflict between kinetic energy and thermodynamic stability.

  • Crystal Lattice Energy vs. Solvation: Methanesulfonamides are notoriously only "slightly soluble" in DMSO at room temperature[1]. The sulfonamide functional group acts as both a strong hydrogen bond donor (N-H) and acceptor (S=O), allowing the molecules to form highly stable, tightly packed crystalline dimers. According to Ostwald’s rule of stages, compounds will naturally default to their lowest-energy, most stable crystalline polymorph, which actively resists dissolution[2].

  • Solvent Hygroscopicity: DMSO is exceptionally hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Because the pyrazole core of the compound is lipophilic, even a 5% water uptake in your DMSO stock can drastically reduce its solvating power, causing the compound to crash out of solution[3].

Physicochemical Data & Solubility Profile

To troubleshoot effectively, we must first understand the quantitative boundaries of the molecule. The table below summarizes the key data points that dictate our experimental approach.

PropertyValueImplication for Solubility & Troubleshooting
Molecular Formula C5H9N3O2SSmall molecule, but high heteroatom density promotes rigid packing.
Molecular Weight 175.21 g/mol Low MW generally favors dissolution, but is overridden by H-bonding.
Functional Groups Pyrazole, MethanesulfonamideStrong intermolecular H-bonding causes high crystal lattice energy.
Baseline DMSO Solubility Slightly solubleHighly prone to supersaturation; requires kinetic activation[1].
Solvent Freezing Point 18.5°C (DMSO)Storing stocks at 4°C will freeze the solvent and precipitate the solute[3].

Standardized Troubleshooting Workflows

Do not attempt to force dissolution by simply adding more solvent. Follow these self-validating protocols sequentially to address the root causes of insolubility.

Protocol A: Solvent Integrity Check (The Anhydrous Mandate)

Causality: Water competes with the compound for hydrogen-bonding sites in DMSO. Removing water restores the solvent's capacity to interact with the pyrazole ring.

  • Discard compromised solvent: If your DMSO bottle has been opened multiple times outside of a desiccator, discard it for stock preparation purposes.

  • Source fresh solvent: Open a new ampoule or bottle of strictly anhydrous DMSO (≥99.9% purity)[3].

  • Equilibrate: Ensure the DMSO is fully at room temperature (20–25°C). Cold DMSO (e.g., straight from a 4°C fridge) will have crystallized micro-domains that cannot solvate the compound.

Protocol B: Kinetic & Thermal Optimization

Causality: Thermal energy weakens intermolecular sulfonamide bonds, while acoustic cavitation (sonication) generates localized micro-environments of extreme heat and pressure to shatter the crystal lattice without degrading the bulk molecule.

  • Weighing: Weigh the required mass of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide into a sterile, dry glass vial. (Glass prevents plasticizer leaching during heating).

  • Addition: Add the anhydrous DMSO to achieve a conservative target concentration (start at 5 mM to 10 mM).

  • Vortexing: Vortex vigorously for 60 seconds to maximize the solid-liquid interfacial surface area[3].

  • Thermal Activation: Place the vial in a water bath set to 37°C – 50°C for 10–15 minutes. Note: Do not exceed 60°C to prevent thermal degradation.

  • Cavitation: If the solution remains cloudy, transfer the vial to a bath sonicator for 10 minutes.

  • Validation: Visually inspect against a dark background. The solution must be completely optically clear with no refractive micro-crystals.

Protocol C: Advanced Co-Solvent Formulation (For High-Concentration Needs)

Causality: When the required assay concentration exceeds the absolute thermodynamic solubility limit of the compound in pure DMSO, surfactants and polymers must be introduced to disrupt solute-solute interactions and form stable micelles.

  • Initial Solvation: Dissolve the compound in 10% (v/v) anhydrous DMSO using Protocol B.

  • Polymer Disruption: Add 40% (v/v) PEG300 and vortex thoroughly for 2 minutes. PEG300 acts as a co-solvent that prevents the pyrazole cores from aggregating[4].

  • Micellar Stabilization: Add 5% (v/v) Tween 80 and vortex.

  • Aqueous Phase: Slowly add 45% (v/v) Saline or PBS dropwise while continuously vortexing to yield a clear, stable formulation[4].

Frequently Asked Questions (FAQs)

Q: My stock solution was perfectly clear yesterday, but today there is a white precipitate at the bottom of the tube. What happened? A: This is a classic manifestation of Ostwald's rule of stages. Your solution was likely supersaturated; over time, the compound nucleated and returned to its lowest-energy, most thermodynamically stable crystalline form[2]. Furthermore, if you stored the stock at 4°C, the DMSO itself began to freeze (freezing point 18.5°C), forcing the compound out of solution[3]. Resolution: Store DMSO stock solutions at room temperature in a vacuum desiccator. To rescue the current tube, re-apply Protocol B (Heat + Sonication).

Q: When I dilute my clear DMSO stock into my aqueous cell culture media, the compound immediately "crashes out" and forms a cloudy suspension. How do I fix this? A: This occurs because the lipophilic pyrazole moiety is insoluble in water. When the DMSO is diluted by the media, it can no longer shield the compound. Resolution:

  • Keep the final DMSO concentration in your assay as low as possible (typically ≤0.5%).

  • Do not add aqueous buffer to the DMSO. Instead, perform serial dilutions of your compound in 100% DMSO first[3].

  • Finally, add the required micro-volume of the DMSO stock dropwise into the large volume of aqueous media while vortexing vigorously to prevent localized high concentrations.

Q: Can I just leave the compound in the water bath at 80°C until it dissolves? A: No. While elevated temperatures improve thermodynamic solubility, prolonged exposure to temperatures above 60°C risks the chemical degradation of the methanesulfonamide group. Rely on mechanical kinetic energy (sonication) rather than excessive bulk heating.

Decision Tree: Solubility Troubleshooting Workflow

Use the following logical workflow to systematically resolve insolubility issues in real-time.

G Start Compound Insoluble in DMSO at RT CheckDMSO Check Solvent Integrity: Is DMSO strictly anhydrous? Start->CheckDMSO UseFresh Switch to Fresh, Anhydrous DMSO CheckDMSO->UseFresh No / Unsure Kinetic Kinetic Activation: Bath Sonication (10 min) + Gentle Heat (37-50°C) CheckDMSO->Kinetic Yes UseFresh->Kinetic Dissolved1 Visual Inspection: Fully Dissolved? Kinetic->Dissolved1 Success Proceed to Assay (Store at RT in desiccator) Dissolved1->Success Yes ConcCheck Concentration Check: Is target > 10 mM? Dissolved1->ConcCheck No Dilute Perform Serial Dilution or Lower Target Conc. ConcCheck->Dilute Yes Cosolvent Formulation Rescue: Use Co-solvents (e.g., PEG300, Tween 80) ConcCheck->Cosolvent No Dilute->Kinetic Re-test Cosolvent->Success If clear

Figure 1: Decision tree for troubleshooting the solubility of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide.

References

  • An In-depth Technical Guide to the Chemical Properties of Methanesulfonamide - Benchchem.1

  • Samples in DMSO: What an end user needs to know - Ziath. 2

  • Technical Support Center: Troubleshooting CFMMC Solubility in DMSO - Benchchem. 3

  • 1H-pyrazole | Endogenous Metabolite - TargetMol. 4

Sources

Optimization

optimizing HPLC gradients for (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide purification

As a Senior Application Scientist, this guide provides a comprehensive technical support center for optimizing HPLC gradients for the purification of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide. This document is structu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support center for optimizing HPLC gradients for the purification of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide. This document is structured to provide foundational knowledge, address common problems through detailed troubleshooting, and offer systematic protocols for method development and scaling.

Introduction

(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide is a polar, ionizable molecule, which presents specific challenges for reversed-phase HPLC purification.[1] Its structure contains a basic pyrazole ring and a potentially acidic sulfonamide group, making mobile phase pH a critical parameter for achieving sharp, symmetrical peaks and reproducible retention times.[2][3] This guide provides a systematic approach to developing and optimizing a robust purification method.

Section 1: Frequently Asked Questions (FAQs) - Initial Method Setup

This section addresses the most common initial questions when developing a purification method for (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide.

Q1: What are the key physicochemical properties of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide to consider for HPLC?

A1: Understanding the compound's properties is the first step to successful method development. The key characteristics are summarized below.

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Formula C₅H₉N₃O₂S[1]Provides the basic structural information.
CAS Number 1551828-30-8[4]For unambiguous identification.
Predicted XlogP -1.2[1]Indicates the compound is highly polar. Standard C18 columns may provide insufficient retention. Consider polar-modified reversed-phase or HILIC columns.[5][6]
Chemical Structure Contains a basic pyrazole ring and an acidic sulfonamide moiety.The compound is ionizable. Mobile phase pH must be controlled with a buffer to ensure consistent retention and good peak shape.[2][3]
UV Absorbance Pyrazole structures typically absorb strongly in the low UV range (200-240 nm).[7][8][9]A starting detection wavelength of 210 nm is recommended. Use a PDA detector to determine the absorbance maximum for optimal sensitivity.
Q2: What is the best initial HPLC column choice for this compound?

A2: Due to the high polarity of the analyte, a standard C18 column may result in poor or no retention.[5] The recommended starting point is a polar-embedded or aqueous-compatible reversed-phase column (e.g., C18-AQ) . These columns are designed to prevent phase collapse in highly aqueous mobile phases and offer enhanced retention for polar compounds.[10]

  • Rationale: Polar-embedded phases contain functional groups (like amides or carbamates) within the alkyl chain, which allows water to access the silica surface, preventing the hydrophobic chains from collapsing. This maintains a consistent surface area for interaction even with low organic solvent concentrations, which are necessary to retain highly polar analytes.[10]

  • Alternative: For extremely poor retention on polar-embedded phases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.[11][12]

Q3: What mobile phases and additives should I start with?

A3: A simple mobile phase system consisting of water, an organic modifier, and a pH additive is the best starting point.

  • Mobile Phase A (Aqueous): HPLC-grade Water

  • Mobile Phase B (Organic): Acetonitrile (ACN) is preferred over methanol as a starting solvent. ACN's lower viscosity leads to higher column efficiency, and it often provides different selectivity.[13]

  • Additive (pH Control): An acidic modifier is crucial to suppress the ionization of the basic pyrazole ring, which minimizes peak tailing from silanol interactions and increases retention on a reversed-phase column.[2]

    • For UV Detection: Start with 0.1% Formic Acid (FA) in both Mobile Phase A and B.

    • For Mass Spectrometry (MS) Detection: 0.1% Formic Acid is also ideal as it is a volatile modifier.

    • Alternative: 0.1% Trifluoroacetic Acid (TFA) can provide excellent peak shape due to its ion-pairing effects but can suppress MS signal and is difficult to remove from preparative fractions.[14][15]

Q4: What is a good starting gradient for method development?

A4: A broad "scouting" gradient is essential to determine the approximate elution conditions for your compound.[5] This helps to quickly find the retention time and assess the presence of impurities.

ParameterRecommended Starting Condition
Column C18-AQ type, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 5% to 95% B over 15 minutes
Column Temperature 30 °C
Detection 210 nm (or PDA 200-400 nm)
Injection Volume 5 µL

This initial run will establish the retention time of your target compound and guide further optimization.

Section 2: Troubleshooting Guides - Optimizing Your Separation

This section provides solutions to specific problems you may encounter during method development and purification.

Problem 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Poor peak shape is a common issue, especially with ionizable compounds, and it directly impacts resolution and the accuracy of quantification.[16]

Q: My peak for (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide is tailing. What are the causes and how do I fix it?

A: Peak tailing is the most common peak shape issue for basic compounds and is often caused by secondary interactions with the stationary phase.[17]

CauseExplanationSolution
Silanol Interactions The basic pyrazole nitrogen interacts with acidic silanol groups on the silica surface of the column packing, causing a secondary, stronger retention mechanism that leads to tailing.[16]1. Decrease Mobile Phase pH: Ensure your mobile phase pH is low (e.g., using 0.1% formic acid, pH ~2.7). This protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[2] 2. Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help mask residual silanol activity.[17] 3. Use a High-Purity Column: Modern, high-purity silica columns are better end-capped, resulting in fewer free silanol groups.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing peak tailing.1. Reduce Injection Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column. 2. Reduce Injection Volume: Inject a smaller volume of the same sample.
Column Contamination Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing.1. Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components.[16] 2. Flush the Column: Develop a robust column washing procedure to run between injection sequences.
Q: My peak is fronting. What does this indicate?

A: Peak fronting is less common than tailing and typically points to column overload or a mismatch between the sample solvent and the mobile phase.[17]

  • Mass Overload: This is a severe form of column overload where the concentration of the sample is too high for the stationary phase to handle.

    • Solution: Dilute the sample significantly (e.g., 10-fold or 100-fold) and reinject.

  • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., dissolving the sample in 100% ACN when the gradient starts at 5% ACN), the analyte will travel through the column head too quickly, causing a distorted, fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that can still dissolve the sample.[18]

Q: My peaks are broad. How can I improve efficiency?

A: Broad peaks are a sign of poor column efficiency or extra-column band broadening.[19]

  • Reduce Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Check that all fittings are properly seated to avoid dead volume.[18]

  • Optimize Flow Rate: Lowering the flow rate can sometimes increase efficiency and result in sharper peaks, though it will increase the run time.[20]

  • Increase Temperature: Increasing the column temperature (e.g., from 30 °C to 40 °C) reduces mobile phase viscosity, which improves mass transfer and can lead to sharper peaks. However, be mindful of compound stability at higher temperatures.[20]

  • Column Degradation: An old or fouled column will lose efficiency. If other solutions fail, replace the column.

Problem 2: Insufficient Resolution
Q: My target compound is co-eluting with an impurity. How can I improve the separation?

A: Improving resolution requires manipulating the three key factors in chromatography: retention (k), selectivity (α), and efficiency (N).[13][19] Selectivity is the most powerful tool for separating closely eluting peaks.

  • 1. Modify the Gradient Slope: After your initial scouting gradient, create a shallower gradient around the elution time of your target compound. For example, if your compound elutes at 40% B, try a gradient segment from 30% to 50% B over a longer period (e.g., 20 minutes). This increases the separation between peaks.

  • 2. Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity because they interact differently with the analyte and stationary phase. This is one of the most effective ways to change peak elution order.[13]

  • 3. Adjust the Mobile Phase pH: Small changes in pH can alter the ionization state of your compound and impurities, leading to large changes in retention and selectivity.[2][3][21] Try adjusting the pH slightly (e.g., by using a different buffer or acid modifier) to see if resolution improves. This is most effective when the mobile phase pH is within 1.5 units of the analyte's pKa.[3]

  • 4. Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry will provide the greatest change in selectivity.[11] For example, switching from a C18 to a Phenyl-Hexyl or a Cyano (CN) phase introduces different retention mechanisms (like pi-pi interactions) that can resolve difficult co-elutions.[22]

Problem 3: Method Scalability - From Analytical to Preparative Purification
Q: How do I scale my optimized analytical method to a preparative scale for purification?

A: Scaling a method from an analytical (e.g., 4.6 mm ID) to a preparative (e.g., 21.2 mm ID or larger) column requires adjusting several parameters to maintain resolution.[23][24] The key is to keep the linear velocity and gradient profile proportional.

Scaling Calculations: A scaling factor (SF) is calculated based on the cross-sectional area of the columns.

  • Scaling Factor (SF) = (ID_prep / ID_anal)²

    • Where ID_prep is the internal diameter of the preparative column and ID_anal is the internal diameter of theanalytical column.

ParameterScaling CalculationExample (4.6 mm to 21.2 mm)
Scaling Factor (21.2 / 4.6)²21.2
Flow Rate Flow_prep = Flow_anal × SF1.0 mL/min × 21.2 = 21.2 mL/min
Injection Volume Inj. Vol_prep = Inj. Vol_anal × SF5 µL × 21.2 = 106 µL (for loading study)
Gradient Time Gradient Time_prep = Gradient Time_analThe gradient time itself remains the same, but the column volumes change. Ensure the gradient is scaled by column volumes for precise transfer.

Important Considerations for Scaling:

  • Use Identical Packing Material: The column chemistry and particle size should be the same for both the analytical and preparative columns to ensure predictable selectivity.[23]

  • Perform a Loading Study: Before injecting your full sample, perform a loading study on the preparative column by injecting increasing amounts of your compound to determine the maximum load that can be purified without sacrificing resolution.

  • System Dwell Volume: Preparative systems have much larger dwell volumes (the volume from the pump to the column head) than analytical systems. This can cause a delay in the gradient reaching the column. This must be accounted for in precise scaling, often by adding an initial isocratic hold.

Section 3: Protocols & Workflows

Protocol 1: Step-by-Step Initial Method Development Workflow

This workflow provides a systematic path from initial compound information to an optimized analytical method.

MethodDevelopmentWorkflow A Step 1: Analyte Characterization - Polarity (XlogP) - pKa (Ionization) - UV Absorbance B Step 2: Initial Column & Mobile Phase Selection - C18-AQ Column - Water/ACN + 0.1% FA A->B C Step 3: Run Scouting Gradient (5-95% B in 15 min) B->C D Step 4: Evaluate Chromatogram C->D E Good Retention & Peak Shape? D->E F No/Poor Retention E->F No G Poor Peak Shape (Tailing) E->G No J Step 5: Optimize Gradient - Create shallower gradient around target peak E->J Yes H Consider HILIC or 100% Aqueous Mobile Phase F->H I Check pH, Additive, or Use High-Purity Column G->I K Step 6: Assess Resolution J->K L Resolution Acceptable? K->L M Change Selectivity: - Switch ACN to MeOH - Adjust pH - Change Column Type L->M No N Step 7: Method Finalized Ready for Validation/Scaling L->N Yes M->J

Protocol 2: Systematic Approach to Troubleshooting Poor Resolution

This decision tree guides the user through the process of improving the separation between the target compound and a co-eluting impurity.

ResolutionTroubleshooting Start Start: Co-eluting Peaks Observed A Is the k' (retention factor) of the first peak > 2? Start->A B Decrease % Organic (or use 100% aqueous) to increase retention A->B No C Flatten the Gradient Slope around the eluting peaks A->C Yes B->C D Is Resolution (Rs) > 1.5? C->D E Change Organic Modifier (Acetonitrile <-> Methanol) D->E No End Resolution Achieved D->End Yes F Is Resolution (Rs) > 1.5? E->F G Adjust Mobile Phase pH (if analytes are ionizable) F->G No F->End Yes H Is Resolution (Rs) > 1.5? G->H I Change Column Chemistry (e.g., C18 -> Phenyl -> Cyano) H->I No H->End Yes I->C

Section 4: References

  • KNauer. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Subirats, X., et al. (2007). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry. [Link]

  • Waters Corporation. Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. [Link]

  • Chrom Tech. How to Improve HPLC Peak Resolution. [Link]

  • Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer. [Link]

  • Lab Manager. (2010). Analytical HPLC to Preparative HPLC. [Link]

  • Spectroscopy Online. (2026). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Waters Corporation. Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. [Link]

  • Subirats, X., et al. (2007). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed. [Link]

  • Rosés, M., et al. (2001). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. PubMed. [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • ResearchGate. UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. [Link]

  • NextSDS. (1-methyl-1H-pyrazol-3-yl)methanesulfonamide — Chemical Substance Information. [Link]

  • ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole.... [Link]

  • AnalyteGuru from Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • Chakir, A., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. PMC. [Link]

  • Chakir, A., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. [Link]

  • Welch Materials. HPLC Column Selection Guide. [Link]

  • Pesek, J. (2015). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. [Link]

  • Phenomenex. Selection Criteria for HPLC Columns: A Practical Guide for Analytical Success. [Link]

  • Atinary. (2024). Optimizing HPLC method development to maximize peak resolution. [Link]

  • ResearchGate. (2024). How to improve peaks separation in HPLC?. [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • SCION Instruments. (2025). HPLC Column Selection Guide. [Link]

  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid... on Newcrom R1 HPLC column. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow.... [Link]

  • Shiseido. Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • PubChemLite. (1-methyl-1h-pyrazol-3-yl)methanesulfonamide. [Link]

  • Advanced Materials Technology. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. [Link]

  • Microsolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]

Sources

Troubleshooting

reducing side reactions during (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide functionalization

Welcome to the Application Scientist Support Center. Functionalizing (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide presents unique chemoselectivity challenges due to the presence of multiple reactive sites: a primary sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Functionalizing (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide presents unique chemoselectivity challenges due to the presence of multiple reactive sites: a primary sulfonamide nitrogen, a highly activated methylene bridge, and an ambident nucleophilic character.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you eliminate side reactions such as over-alkylation, C-alkylation, and genotoxic byproduct formation.

Diagnostic Workflow: Reaction Pathways & Side Reactions

The following diagram maps the logical relationship between your chosen reaction conditions and the resulting functionalization pathways.

G SM (1-Methyl-1H-pyrazol-3-yl) methanesulfonamide Reagents Electrophile (R-X) + Base or Pd-Catalyst SM->Reagents Desired Desired: Mono-N-Functionalization (N-Alkylation / N-Arylation) Reagents->Desired Optimized Conditions (Weak Base, Pd-Cat) Side1 Side Reaction 1: Over-alkylation (Di-N-alkyl) Reagents->Side1 Excess R-X, Uncontrolled Temp Side2 Side Reaction 2: C-Alkylation (Methylene Bridge) Reagents->Side2 Strong Bases (e.g., NaH, LDA) Side3 Side Reaction 3: O-Alkylation Reagents->Side3 Hard Electrophiles, Polar Aprotic Solvents

Reaction pathways and side reactions in pyrazole methanesulfonamide functionalization.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing C-alkylation at the methylene bridge instead of exclusive N-alkylation? Causality: The methylene group (-CH₂-) in this specific molecule is flanked by a strongly electron-withdrawing sulfonyl group and an aromatic pyrazole ring. This dual activation lowers the pKa of the methylene protons to approximately 14–16. When you use strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA), you thermodynamically deprotonate both the sulfonamide nitrogen (pKa ~10) and the methylene bridge, forming an α-carbanion that aggressively attacks electrophiles. Solution: Switch to a milder base. Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are thermodynamically strong enough to deprotonate the sulfonamide nitrogen but kinetically and thermodynamically incapable of deprotonating the methylene bridge.

Q2: How can I prevent over-alkylation (di-alkylation) of the primary sulfonamide? Causality: Primary sulfonamides (-SO₂NH₂) form secondary sulfonamides upon initial alkylation. The resulting secondary sulfonamide retains a lone pair and often exhibits increased nucleophilicity in polar solvents, leading to a rapid second alkylation event (tertiary sulfonamide formation). Solution: Avoid standard alkyl halides with strong bases. Instead, utilize an intermolecular alkylation with trichloroacetimidates. As demonstrated in literature, running this reaction in refluxing toluene without additives selectively yields mono-alkylated products because the secondary sulfonamide is insufficiently nucleophilic to react further without basic activation 1[1].

Q3: I need to N-arylate the sulfonamide. What is the safest method to avoid genotoxic byproducts? Causality: Traditional N-arylation relies on reacting anilines with sulfonyl chlorides. However, sulfonyl chlorides are highly reactive and, in the presence of trace alcohols, form genotoxic sulfonate esters. Solution: Employ a Palladium-catalyzed cross-coupling of the intact methanesulfonamide with an aryl halide. Utilizing a catalyst system of[Pd(allyl)Cl]₂ and t-BuXPhos completely bypasses the use of sulfonyl chlorides, eliminating genotoxic concerns while providing high yields 2[2].

Q4: Why is my reaction yielding O-alkylated byproducts? Causality: The deprotonated sulfonamide is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atoms are "hard" and the nitrogen is "soft." Highly polar aprotic solvents (like DMF) or protic solvents (like water/methanol) strongly solvate the cation or hydrogen-bond with the nucleophile, exposing the hard oxygen atoms to attack by hard electrophiles3[3]. Solution: Switch to less nucleophilic, less polar solvents (e.g., Dichloromethane, Toluene, or 2-MeTHF) and use softer electrophiles (alkyl iodides/bromides over tosylates).

Quantitative Data: Base Selection & Regioselectivity

To ensure predictable chemoselectivity, reference the thermodynamic parameters below when selecting your base.

Table 1: Thermodynamic Parameters Influencing Regioselectivity

Base ReagentBase pKa (in H₂O)Sulfonamide Deprotonation (pKa ~10)Methylene Deprotonation (pKa ~15)Primary Functionalization Outcome
K₂CO₃ 10.3CompleteNegligibleMono-N-alkylation / N-arylation
Cs₂CO₃ 10.3CompleteNegligibleMono-N-alkylation (Faster kinetics)
DBU 13.5CompletePartialN-alkylation + Trace C-alkylation
NaH ~35.0CompleteCompleteMixed N- and C-alkylation (Avoid)
LDA ~36.0CompleteCompleteMixed N- and C-alkylation (Avoid)

Validated Experimental Protocols

Protocol A: Selective Mono-N-Alkylation via Trichloroacetimidates

This protocol leverages thermal activation rather than basic conditions to strictly prevent over-alkylation and C-alkylation.

  • Preparation: In an oven-dried, round-bottom flask under a nitrogen atmosphere, add (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide (1.0 mmol) and the desired alkyl trichloroacetimidate (1.1 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL). Crucial: Do not add any basic or acidic additives.

  • Thermal Activation: Heat the mixture to a gentle reflux (110 °C) while stirring.

  • Self-Validating Check: Monitor the reaction via TLC (EtOAc/Hexane). The reaction is self-validating; the secondary sulfonamide product will appear at a higher Rf than the highly polar primary sulfonamide. Because no base is present, the secondary sulfonamide is chemically incapable of reacting with a second equivalent of imidate, naturally arresting the reaction at mono-alkylation.

  • Workup: Once the starting material is consumed (typically 12–24 h), cool to room temperature, concentrate under reduced pressure, and purify by flash chromatography.

Protocol B: Pd-Catalyzed N-Arylation (Genotoxin-Free)

Adapted from Rosen et al. to couple methanesulfonamides with aryl halides safely.

  • Reagent Loading: To an oven-dried Schlenk tube, add (1-Methyl-1H-pyrazol-3-yl)methanesulfonamide (1.2 mmol), aryl bromide (1.0 mmol), K₂CO₃ (2.0 mmol), [Pd(allyl)Cl]₂ (0.5 mol %), and t-BuXPhos (2.0 mol %).

  • Atmosphere Control: Evacuate and backfill the tube with Argon (repeat 3 times). Strict oxygen exclusion is required to prevent catalyst deactivation.

  • Solvent Addition: Add anhydrous 2-MeTHF (4 mL) via syringe.

  • Heating & Self-Validating Check: Seal the tube and heat at 80 °C. Visual Check: The mixture should transition from a pale suspension to a dark, homogeneous solution as the active Pd(0) species forms. If the mixture turns black and precipitates heavily within the first 10 minutes, oxygen contamination has occurred (Pd black formation), and the reaction must be restarted.

  • Workup: After 4–12 hours, cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the palladium and salts, concentrate, and purify via column chromatography.

References

  • Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts Organic Letters - ACS Publications URL
  • Sulfonamide synthesis by alkylation or arylation Organic Chemistry Portal URL
  • Solvent effects on the reactivity of Methanesulfonamide, N-(trimethylsilyl)

Sources

Optimization

resolving co-elution issues in (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide chromatography

Welcome to the technical support center for resolving chromatographic challenges with (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide (MPMS). This guide is designed for researchers, analytical scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving chromatographic challenges with (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide (MPMS). This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering co-elution issues during the analysis of this polar, ionizable compound. Our approach is rooted in first principles of chromatography to provide robust and transferable solutions.

Understanding the Analyte: (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide (MPMS)

(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide is a heterocyclic compound featuring a pyrazole ring and a sulfonamide functional group. Its structure presents specific challenges and opportunities in chromatography:

  • Polarity: The presence of multiple nitrogen and oxygen atoms makes it a highly polar molecule, which can lead to poor retention on traditional C18 reversed-phase columns.[1][2]

  • Ionization: The sulfonamide group has an acidic proton, and the pyrazole ring has nitrogen atoms that can be protonated. This means the overall charge of the molecule is highly dependent on the mobile phase pH. Manipulating pH is therefore the most powerful tool for controlling its retention and selectivity.[3][4]

This guide will systematically address how to leverage these properties to resolve co-elution.

Frequently Asked Questions (FAQs)

Q1: My MPMS peak is co-eluting with an impurity near the solvent front on a C18 column. What's the first thing I should do?

A1: This is a classic sign of insufficient retention for a polar compound. Before making significant method changes, simply try reducing the organic solvent concentration in your mobile phase (e.g., from 40% acetonitrile to 20%). This increases the mobile phase polarity, promoting greater interaction with the C18 stationary phase and increasing the retention factor (k).[5] If this doesn't provide sufficient resolution, you will need to explore more advanced strategies outlined in the troubleshooting guides below.

Q2: I'm seeing a new, unexpected peak co-eluting with my main analyte peak. How do I know if it's a "ghost peak" or a real sample component?

A2: To differentiate, inject a blank solvent (ideally your initial mobile phase) using the same gradient program. If the peak appears in the blank run, it is a "ghost peak."[6] This can originate from contaminated solvents, system contamination, or carryover from a previous injection.[7] If the peak does not appear in the blank, it is a component of your sample matrix or a degradation product, and you should proceed with method optimization to resolve it.

Q3: Can my sample solvent cause co-elution or peak shape problems?

A3: Absolutely. If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your initial mobile phase, it can cause the analyte to travel through the column front improperly, leading to peak distortion and potential co-elution.[8] As a best practice, always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible and inject the smallest volume feasible.

Q4: When should I consider switching to a different column chemistry?

A4: You should consider a new column when you have exhausted mobile phase optimization (pH, organic solvent type, and gradient) and still cannot achieve baseline separation. If the selectivity (α) between your MPMS peak and the co-eluting peak remains close to 1, it indicates that the stationary phase is not differentiating between the two compounds effectively.[9] This is the point where a different stationary phase chemistry is necessary.[5]

In-Depth Troubleshooting Guides

Guide 1: Resolving Co-elution with Known Impurities in Reversed-Phase HPLC

This scenario assumes you have identified a co-eluting peak as a known impurity, related compound, or degradation product. The goal is to manipulate the three key factors in the resolution equation: retention factor (k), selectivity (α), and efficiency (N).[9]

Q: How do I systematically optimize my mobile phase to resolve MPMS from a closely eluting peak?

A: A systematic approach involves orthogonally testing different parameters. The most impactful parameters for an ionizable compound like MPMS are mobile phase pH and organic solvent type.

Step-by-Step Protocol: Mobile Phase Optimization

  • Establish Initial Conditions:

    • Column: Standard C18 (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 10 mM buffer in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A simple linear gradient (e.g., 5% to 95% B over 15 minutes) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

  • Optimize Retention Factor (k):

    • Objective: Ensure your peaks are not eluting too close to the void volume (k < 2).

    • Action: Adjust the gradient slope. A shallower gradient (e.g., 5% to 50% B over 20 minutes) will increase retention time and may improve resolution for closely eluting peaks.[5]

  • Manipulate Selectivity (α) via pH Control:

    • Causality: The ionization state of MPMS and many impurities is pH-dependent. Changing the pH alters their hydrophobicity and interaction with the stationary phase differently, which directly impacts selectivity.[3][4] It is best to work at a pH at least 1-2 units away from the pKa of the analytes to ensure a single ionic form and robust peak shapes.[4]

    • Action: Perform experiments at three distinct pH levels.

      • Low pH (e.g., pH 2.7): Use 0.1% Formic Acid or a phosphate buffer. At this pH, the sulfonamide is likely neutral, while the pyrazole nitrogens may be protonated.

      • Mid pH (e.g., pH 6.8): Use a phosphate buffer.

      • High pH (e.g., pH 10): Use an ammonium bicarbonate or ammonium hydroxide buffer (ensure your column is stable at high pH). At this pH, the sulfonamide will be deprotonated (anionic).

    • Analysis: Compare the chromatograms. A change in elution order or a significant increase in peak separation indicates a successful manipulation of selectivity.

  • Manipulate Selectivity (α) via Organic Solvent Choice:

    • Causality: Acetonitrile and methanol interact with analytes and the stationary phase differently. Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. Switching between them can alter the elution pattern.[9]

    • Action: Repeat the most promising pH experiment from Step 3, but substitute acetonitrile with methanol. You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reversed-phase.

The following table summarizes the expected impact of these changes:

Parameter AdjustedPrimary Effect OnExpected Outcome for MPMS SeparationRationale
Decrease Gradient Slope Retention (k), Efficiency (N)Increased separation, broader peaks.Gives more time for analytes to interact with the stationary phase.
Change Mobile Phase pH Selectivity (α) , Retention (k)Most powerful tool. Can change elution order and dramatically increase resolution.Alters the ionization state of MPMS and impurities, changing their relative hydrophobicity.[3]
Switch Acetonitrile to Methanol Selectivity (α) May improve resolution, especially if hydrogen bonding is a key interaction.Changes the nature of the mobile phase interactions (dipole vs. hydrogen bonding).[9]
Increase Temperature Efficiency (N), Retention (k)Sharper peaks, lower retention times. May improve or worsen resolution.Reduces mobile phase viscosity, improving mass transfer but can decrease interaction time.
Guide 2: Switching to an Alternative Stationary Phase
Q: Mobile phase optimization didn't work. What column should I try next?

A: If selectivity remains an issue, the stationary phase chemistry is the next logical variable to change. The goal is to introduce different interaction mechanisms beyond the simple hydrophobic interactions of a C18 column.

Workflow for Selecting an Alternative Stationary Phase

Caption: Logic for choosing an alternative stationary phase.

Recommended Alternative Stationary Phases:

Stationary PhaseKey Interaction MechanismBest For...
Polar-Endcapped C18 Hydrophobic + Shielding of silanolsReducing peak tailing for basic compounds and providing stable retention in highly aqueous mobile phases.[10]
RP-Amide Hydrophobic + Hydrogen BondingEnhancing retention of polar compounds that can act as hydrogen bond donors or acceptors.
Phenyl (e.g., Phenyl-Hexyl) Hydrophobic + π-π InteractionsImproving selectivity for compounds containing aromatic rings. Offers different selectivity compared to alkyl chains.
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangeAn orthogonal phase offering unique selectivity for polar, aromatic, and halogenated compounds.
Guide 3: Advanced Strategy - Hydrophilic Interaction Liquid Chromatography (HILIC)

For a compound as polar as MPMS, reversed-phase chromatography may simply not be the ideal technique. HILIC is a powerful alternative for retaining and separating highly polar molecules.[1][11]

Q: How does HILIC work and what are the starting conditions for analyzing MPMS?

A: In HILIC, a polar stationary phase (like bare silica, diol, or zwitterionic phases) is used with a mobile phase that is high in organic solvent (typically >80% acetonitrile).[12] The organic solvent creates a water-enriched layer on the surface of the stationary phase. Polar analytes like MPMS partition into this water layer and are retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[13]

Workflow for HILIC Method Development

Sources

Troubleshooting

Technical Support Center: (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide Storage &amp; Handling

From the Desk of the Senior Application Scientist Welcome to the official troubleshooting and protocol guide for handling (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide (C5H9N3O2S) ([1]). As a compound integrating both an...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the official troubleshooting and protocol guide for handling (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide (C5H9N3O2S) ([1]). As a compound integrating both an N-methylated pyrazole core and a methanesulfonamide moiety, it presents unique stability challenges. Our goal is not merely to give you a set of rules, but to explain the causality behind degradation so you can implement self-validating workflows in your drug development pipelines.

Core Degradation Mechanisms (FAQs)

Q1: Why does my compound exhibit a brown discoloration after several weeks of storage? A1: A brown discoloration is the hallmark of oxidative degradation of the pyrazole ring. When exposed to atmospheric oxygen, the electron-rich pyrazole core undergoes oxidation, forming colored polymeric byproducts. To prevent this, the compound must be stored under an inert atmosphere (Argon or Nitrogen) to displace oxygen and kept at reduced temperatures (e.g., -20°C) ([2]).

Q2: I detected a drop in purity via HPLC, accompanied by the appearance of methanesulfonic acid. What happened? A2: You are observing hydrolytic cleavage of the sulfur-nitrogen (S-N) bond. Methanesulfonamides are susceptible to hydrolysis, particularly under acidic or basic conditions, yielding methanesulfonic acid and the corresponding pyrazole amine ([3]). Moisture ingress during storage or repeated freeze-thaw cycles provides the necessary water for this reaction. Storing the compound in a strictly desiccated environment is required.

Q3: Does lighting affect the stability of this compound on the benchtop? A3: Yes. Photolytic stress (UV irradiation from fluorescent lab lights or sunlight) induces the cleavage of the sulfonamide bond and the subsequent extrusion of sulfur dioxide (SO₂) ([4]). Always use amber glass vials to shield the compound from photolytic degradation ([2]).

DegradationPathways Compound (1-Methyl-1H-pyrazol-3-YL) methanesulfonamide Hydrolysis Hydrolytic Stress (Moisture / pH Extremes) Compound->Hydrolysis Oxidation Oxidative Stress (O2 Exposure) Compound->Oxidation Photolysis Photolytic Stress (UV / Vis Light) Compound->Photolysis Deg1 S-N Bond Cleavage (Methanesulfonic Acid + Amine) Hydrolysis->Deg1 Deg2 Pyrazole Ring Oxidation (Brown Discoloration) Oxidation->Deg2 Deg3 SO2 Extrusion (Photoproducts) Photolysis->Deg3

Logical mapping of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide degradation pathways.

Quantitative Stability Data

To optimize your storage conditions, we have summarized the forced degradation kinetic data for methanesulfonamide-pyrazole derivatives into a quick-reference table.

Stress ConditionEnvironmental FactorPrimary DegradantRecommended Mitigation
Hydrolytic pH extremes, MoistureMethanesulfonic acid, AmineMaintain neutral pH; use desiccants ([3]).
Oxidative Atmospheric O₂Oxidized pyrazole oligomersPurge with Argon/N₂; store at -20°C ([2]).
Photolytic UV/Vis LightSO₂ extrusion productsStore in amber vials; wrap in foil ([4]).

Self-Validating Storage Protocol

To ensure absolute scientific integrity, do not rely on a "store and forget" mentality. Implement the following self-validating workflow. This protocol ensures that every step has a built-in check to confirm its efficacy.

Step-by-Step Methodology for Aliquoting and Long-Term Storage:

  • Initial Quality Control (The Baseline Check):

    • Action: Upon receipt, dissolve a 1 mg analytical sample in anhydrous LC-MS grade solvent. Run a baseline HPLC-UV (254 nm) and LC-MS to confirm >98% purity.

    • Causality: You cannot measure degradation if you do not have a verified baseline.

  • Environmental Control:

    • Action: Transfer the bulk lyophilized powder into a glove box or a controlled environment purged with dry Nitrogen (relative humidity < 5%).

    • Causality: Prevents ambient moisture from initiating S-N bond hydrolysis ([3]).

  • Aliquoting (Minimizing Freeze-Thaw):

    • Action: Divide the bulk powder into single-use amber glass vials (e.g., 5-10 mg per vial).

    • Causality: Repeatedly opening a cold vial introduces condensation. Single-use aliquots ensure the bulk material remains pristine. Amber glass prevents UV-induced SO₂ extrusion ([2]).

  • Inert Gas Purging:

    • Action: Gently blow a stream of high-purity Argon gas over the powder in each vial for 10-15 seconds before immediately capping.

    • Causality: Argon is heavier than air and effectively displaces oxygen, neutralizing the oxidative pathway that causes pyrazole browning ([2]).

  • Hermetic Sealing & Validated Storage:

    • Action: Cap with PTFE-lined septa. Wrap the cap junction tightly with Parafilm. Place the vials in a secondary container with indicating Drierite (desiccant) and store at -20°C.

    • Causality: PTFE prevents chemical leaching. The indicating desiccant acts as a self-validating visual cue: if it turns from blue to pink, the moisture barrier has failed, alerting you before the compound degrades.

StorageWorkflow Step1 1. Initial QC Validate Baseline Purity (>98%) Step2 2. Environmental Control Transfer to Dry N2 Glove Box Step1->Step2 Step3 3. Aliquoting Divide into Single-Use Amber Vials Step2->Step3 Step4 4. Inert Gas Purging Displace O2 with Argon Gas Step3->Step4 Step5 5. Hermetic Sealing PTFE Caps + Parafilm Wrap Step4->Step5 Step6 6. Validated Storage Store at -20°C with Indicating Desiccant Step5->Step6

Self-validating storage workflow for methanesulfonamide pyrazole derivatives.

Troubleshooting Guide: Post-Storage Anomalies

Issue: The compound won't fully dissolve in my assay buffer after storage, despite dissolving perfectly when I first bought it. Diagnosis: This indicates that degradation has already occurred. The cleavage of the methanesulfonamide group often yields less soluble, highly polar amine and sulfonic acid fragments. Solution: Discard the aliquot. Retrieve a fresh, sealed aliquot from the -20°C desiccator. Ensure your assay buffer is strictly at a neutral pH (pH 7.0-7.4) before adding the compound, as extreme pH spikes during dissolution can cause immediate localized hydrolysis ([3]).

Issue: TLC shows a faint secondary spot even when stored at -20°C. Diagnosis: Moisture ingress. Even at -20°C, ice sublimation can introduce trace water if the vial wasn't properly sealed, leading to slow hydrolytic degradation. Solution: Check the indicating desiccant in your secondary container. If it is exhausted (pink), replace it immediately. Re-validate the purity of the remaining aliquots via LC-MS.

References
  • (1-methyl-1h-pyrazol-3-yl)methanesulfonamide. PubChemLite. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide and 1-methyl-1H-pyrazole-4-sulfonamide

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of isomeric compounds is paramount for efficient synthesis design and the prediction...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of isomeric compounds is paramount for efficient synthesis design and the prediction of metabolic pathways. This guide provides an in-depth comparison of the predicted reactivity of two closely related pyrazole derivatives: (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide and 1-methyl-1H-pyrazole-4-sulfonamide. While direct, head-to-head experimental data for these specific compounds is not extensively published, we can infer their reactivity based on well-established principles of heterocyclic chemistry and substituent effects.

Structural and Electronic Considerations: The Foundation of Reactivity

The positional isomerism of the sulfonamide group on the 1-methyl-1H-pyrazole ring is the primary determinant of the differential reactivity between these two molecules. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, leading to a unique electronic landscape.

  • (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide (3-substituted isomer): In this isomer, the methanesulfonamide group is attached to a carbon atom adjacent to a nitrogen atom.

  • 1-methyl-1H-pyrazole-4-sulfonamide (4-substituted isomer): Here, the sulfonamide group is positioned on the carbon atom situated between the two ring nitrogens.

The sulfonamide group is a strong electron-withdrawing group due to the electronegativity of the oxygen and nitrogen atoms and the electron-deficient nature of the sulfur atom. This electron-withdrawing effect is exerted through both inductive and resonance effects.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The rate and regioselectivity of EAS on the pyrazole ring are highly dependent on the electronic nature of the substituents. The electron-withdrawing sulfonamide group deactivates the pyrazole ring towards EAS in both isomers compared to unsubstituted 1-methyl-1H-pyrazole. However, the position of this deactivating group leads to different outcomes.

  • 3-Substituted Isomer: The methanesulfonamide group at the 3-position strongly deactivates the adjacent 4-position. The 5-position, being further from the electron-withdrawing group, is predicted to be the most favorable site for electrophilic attack.

  • 4-Substituted Isomer: The sulfonamide group at the 4-position deactivates the entire ring, but particularly the adjacent 3- and 5-positions. Electrophilic substitution on this isomer is expected to be significantly more difficult than on the 3-substituted isomer.

Table 1: Predicted Reactivity towards Electrophilic Aromatic Substitution

Feature(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide1-methyl-1H-pyrazole-4-sulfonamide
Overall Reactivity Deactivated (relative to 1-methylpyrazole)Strongly Deactivated
Predicted Major Site of Substitution C-5C-3 or C-5 (reaction likely very slow)
Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like pyrazole. However, the presence of a strong electron-withdrawing group can facilitate this reaction, especially if a good leaving group is present. While the sulfonamide group itself is not a typical leaving group, its presence can activate other positions for SNAr if a suitable leaving group (e.g., a halogen) were also present on the ring. In the absence of such a leaving group, SNAr is unlikely for both isomers under standard conditions.

Acidity of the Sulfonamide N-H Bond

The acidity of the sulfonamide proton is an important consideration for reactions involving deprotonation, such as N-alkylation or salt formation. The electron density of the pyrazole ring directly influences the stability of the resulting sulfonamide anion.

  • 3-Substituted Isomer: The pyrazole ring at the 3-position has a net electron-donating character through resonance, which would slightly destabilize the sulfonamide anion, making the N-H bond less acidic.

  • 4-Substituted Isomer: The 4-position of the pyrazole ring is more electron-deficient. The sulfonamide group at this position will experience a stronger electron-withdrawing effect from the ring, leading to greater stabilization of the conjugate base upon deprotonation. Consequently, the sulfonamide proton of the 4-substituted isomer is predicted to be more acidic.

Table 2: Predicted Acidity of the Sulfonamide Proton

IsomerPredicted Relative AcidityRationale
(1-Methyl-1H-pyrazol-3-YL)methanesulfonamideLess AcidicWeaker inductive and resonance stabilization of the anion.
1-methyl-1H-pyrazole-4-sulfonamideMore AcidicStronger inductive and resonance stabilization of the anion.

Hypothetical Experimental Design for Reactivity Validation

To empirically validate these predicted differences in reactivity, a series of controlled experiments could be designed. Below is a hypothetical protocol for a comparative nitration experiment.

Objective

To compare the relative rates and regioselectivity of electrophilic nitration of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide and 1-methyl-1H-pyrazole-4-sulfonamide.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis P1 Dissolve each isomer in a suitable solvent (e.g., concentrated H2SO4) in separate reaction vessels. P2 Cool the solutions to 0 °C in an ice bath. P1->P2 R1 Slowly add a nitrating agent (e.g., a mixture of HNO3 and H2SO4) to each vessel with stirring. P2->R1 R2 Monitor the reaction progress by TLC or LC-MS at regular intervals. R1->R2 W1 Quench the reactions by pouring onto ice. R2->W1 W2 Extract the products with an organic solvent. W1->W2 W3 Analyze the crude product mixture by 1H NMR and LC-MS to determine the conversion and product distribution. W2->W3

Comparative

A Comparative Guide to the Bioisosteric Replacement of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide

Abstract In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological and pharmacokinetic profiles. (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological and pharmacokinetic profiles. (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide represents a scaffold of significant interest, combining the versatile pyrazole nucleus with the well-established sulfonamide functional group. This guide provides a comprehensive comparative analysis of bioisosteric replacements for both the pyrazole and methanesulfonamide moieties of this parent compound. We delve into the rationale behind selecting specific bioisosteres, offering a head-to-head comparison of their anticipated effects on physicochemical properties, target engagement, and metabolic stability. This analysis is supported by detailed, field-proven experimental protocols for synthesis and evaluation, designed to provide researchers and drug development professionals with a practical framework for navigating the complexities of lead optimization.

Introduction to (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide and the Principle of Bioisosterism

The pyrazole ring is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor (N-1) and acceptor (N-2), and its relatively low lipophilicity compared to benzene make it an attractive component in drug design. When coupled with a methanesulfonamide group—a common functional group known for its chemical and metabolic stability, hydrogen-bonding capabilities, and ability to mimic other functional groups like carboxylic acids—the resulting molecule, (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide, serves as an excellent starting point for exploring structure-activity relationships (SAR).

Bioisosterism is a cornerstone strategy in medicinal chemistry, involving the substitution of a functional group or moiety with another that retains similar physical and chemical properties, thereby producing a comparable biological response. The goal, however, is not merely to replicate activity but to strategically enhance it by improving potency, selectivity, cell permeability, metabolic stability, or reducing toxicity. This guide will systematically explore this strategy as applied to our lead compound.

Caption: Core structure of the parent compound and its key bioisosteric replacement sites.

Comparative Analysis of Bioisosteric Replacements

The selection of a bioisostere is a hypothesis-driven process. The following sections compare common replacements for each key moiety of the parent compound, outlining the rationale and expected impact.

Bioisosteres for the 1-Methyl-1H-pyrazole Ring

The pyrazole ring serves as a versatile scaffold that can be replaced to modulate properties such as basicity, hydrogen bonding potential, and lipophilicity. Common bioisosteres include other five-membered heterocycles.

BioisostereKey Structural DifferenceRationale for ReplacementAnticipated Impact on Properties
1,2,3-Triazole Addition of a third nitrogen atomModulates dipole moment and H-bonding capacity. Can alter metabolic stability and solubility.Increased polarity, potentially improved solubility. May alter target binding geometry.
Imidazole Different arrangement of nitrogen atomsChanges basicity (imidazole is more basic than pyrazole) and tautomeric properties.Increased pKa may lead to different interactions with targets or off-targets. Can impact cell permeability.
Thiazole Replacement of a nitrogen with a sulfur atomReduces H-bond donating capacity (if replacing the N-H pyrazole). Alters aromaticity and electronic distribution.Generally increases lipophilicity. The sulfur atom may engage in unique interactions with the target protein.
Isoxazole Replacement of a nitrogen with an oxygen atomRemoves H-bond donating ability, acts as an H-bond acceptor.Can improve metabolic stability by removing a potential site of oxidation. May decrease solubility.
Bioisosteres for the Methanesulfonamide Group

The sulfonamide group is a strong hydrogen bond donor and acceptor. Its replacement can significantly impact acidity, lipophilicity, and metabolic fate.

BioisostereKey Structural DifferenceRationale for ReplacementAnticipated Impact on Properties
Acyl Sulfonamide Addition of a carbonyl group adjacent to the sulfonamideIncreases acidity (pKa closer to a carboxylic acid). Introduces an additional H-bond acceptor.Enhanced potency in some cases due to stronger interactions. May alter plasma protein binding.
Sulfonimidamide Replacement of one sulfonyl oxygen with a nitrogen atomIntroduces a chiral center at the sulfur and an additional point for substitution. Can improve physicochemical properties.Decreased lipophilicity and plasma protein binding, increased solubility. Offers a 3D vector for exploring SAR.
Reversed Sulfonamide Inversion of the N and S atoms (R-SO₂-NH- vs. R-NH-SO₂-)Alters the vector of the hydrogen bond donor/acceptor groups.Can fundamentally change binding mode and selectivity. Often used to escape existing patent space.
Carboxylic Acid Complete replacement of the sulfonamide groupClassic bioisostere, mimics the tetrahedral geometry and acidic nature, though with a lower pKa.Significantly increases acidity (pKa ~4-5). May improve solubility but can lead to rapid clearance via glucuronidation.

Experimental Design and Protocols

To validate the hypotheses presented above, a systematic approach to synthesis and evaluation is required. The following protocols are designed to be robust and self-validating.

Validation

Benchmarking (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide Against Standard Sulfonamide Pharmacophores: A Guide to Target Selectivity and Off-Target Mitigation

Introduction Sulfonamides represent one of the most privileged scaffolds in medicinal chemistry, historically serving as the backbone for antimicrobials, diuretics, and non-steroidal anti-inflammatory drugs (NSAIDs) 1. H...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonamides represent one of the most privileged scaffolds in medicinal chemistry, historically serving as the backbone for antimicrobials, diuretics, and non-steroidal anti-inflammatory drugs (NSAIDs) 1. However, the classic aryl sulfonamide pharmacophore—such as the benzenesulfonamide group found in the COX-2 inhibitor celecoxib—carries a well-documented liability: potent, often nanomolar off-target inhibition of human Carbonic Anhydrase (hCA) isoenzymes 2. This scatter pharmacology can lead to undesirable side effects, including metabolic acidosis and altered renal function.

To circumvent this, structural biologists and medicinal chemists have increasingly explored aliphatic and alkyl sulfonamides. This guide benchmarks (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide against standard aryl sulfonamides. By inserting a methylene bridge (-CH₂-) between the pyrazole heterocycle and the sulfonamide group, this novel scaffold fundamentally alters the physicochemical properties of the molecule. It drastically reduces hCA affinity while preserving the hydrogen-bonding network necessary for primary target (e.g., COX-2) engagement.

Section 1: Physicochemical and Structural Benchmarking

The causality behind the differential binding of aryl versus alkyl sulfonamides lies in their pKa and steric geometry.

  • Aryl Sulfonamides (Standard): In classic pharmacophores, the sulfonamide nitrogen is directly attached to an aromatic ring. Resonance stabilization of the conjugate base lowers the pKa of the -SO₂NH₂ group to approximately 9.0–10.0. Within the hCA active site, the local environment further depresses this pKa, allowing the sulfonamide to bind as an anion and directly coordinate the catalytic Zn²⁺ ion, displacing the critical zinc-bound water molecule 2.

  • Alkyl Sulfonamides (The Challenger): In (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide, the methylene linker insulates the sulfonamide nitrogen from the electron-withdrawing resonance of the pyrazole ring. This shifts the pKa higher, ensuring the group remains predominantly protonated at physiological pH. Furthermore, computational and structural studies on alkyl sulfonamides reveal that the sp³-hybridized carbon introduces a steric "kink" that prevents the optimal tetrahedral coordination geometry required for tight Zn²⁺ binding 3.

Section 2: Experimental Workflow - Assessing Carbonic Anhydrase Off-Target Liability

To objectively benchmark the off-target liability of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide, a self-validating 4-Nitrophenyl Acetate (4-NPA) esterase assay is employed. Because hCA possesses esterase activity, 4-NPA serves as a convenient surrogate substrate that yields a direct colorimetric readout (4-nitrophenol) upon hydrolysis, avoiding the complexities of stopped-flow CO₂ hydration assays.

Self-Validation Mechanism: The assay incorporates Acetazolamide (a pan-CA inhibitor) as a positive control to confirm assay sensitivity to Zn²⁺ coordination, and a vehicle (DMSO) as a negative control to establish the baseline uninhibited maximum velocity ( Vmax​ ).

Protocol: hCA II Esterase Inhibition Assay
  • Reagent Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 10% DMSO to ensure compound solubility without denaturing the enzyme.

  • Enzyme Incubation: Dispense 10 nM recombinant hCA II into a 96-well microplate. Add serial dilutions (1 nM to 100 µM) of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide, Celecoxib, and Acetazolamide. Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 4-NPA to a final concentration of 1 mM. Causality of choice: 1 mM ensures the substrate concentration is near the Km​ for hCA II, optimizing the assay's sensitivity to competitive inhibitors.

  • Kinetic Readout: Monitor the formation of 4-nitrophenolate by measuring absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot % inhibition vs. log[inhibitor] to derive the IC₅₀.

CA_Assay A Compound Preparation B Incubation with hCA II (15 min) A->B C Addition of 4-NPA Substrate B->C D Absorbance Readout (400 nm) C->D E IC50 & Selectivity Calculation D->E

Workflow for assessing Carbonic Anhydrase II off-target inhibition via 4-NPA esterase assay.

Section 3: Target Efficacy - COX-2 Inhibition Potential

While mitigating hCA off-target effects, the pyrazole-methanesulfonamide scaffold must retain primary target efficacy. Celecoxib utilizes its pyrazole core to insert into the hydrophobic pocket of COX-2, while its sulfonamide binds to a hydrophilic side pocket (Arg513 and His90) unique to COX-2 (absent in COX-1). The methanesulfonamide derivative can access this same pocket, maintaining selectivity while avoiding the rigid geometry that traps aryl sulfonamides in the CA active site.

Protocol: COX-1 vs. COX-2 Selectivity EIA
  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 in 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin (a required cofactor for peroxidase activity).

  • Inhibitor Binding: Pre-incubate the enzymes with the test compounds (10-point dose-response) for 15 minutes at 37°C. Self-validation: Include Indomethacin as a non-selective positive control to ensure both isoforms are active and inhibitable.

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid. Terminate the reaction after exactly 2 minutes by adding 1 M HCl to prevent substrate depletion artifacts.

  • Quantification: Neutralize the solution and quantify the primary product, Prostaglandin E2 (PGE2), using a competitive Enzyme Immunoassay (EIA).

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGE2_1 Homeostatic PGE2 COX1->PGE2_1 PGE2_2 Inflammatory PGE2 COX2->PGE2_2 Inhibitor (1-Methyl-1H-pyrazol-3-YL) methanesulfonamide Inhibitor->COX1 No Effect Inhibitor->COX2 Selective Inhibition

Selective COX-2 inhibition pathway sparing constitutive COX-1 homeostatic functions.

Section 4: Quantitative Data Comparison

The following table synthesizes the benchmarking data, highlighting the drastic reduction in hCA II liability when transitioning from an aryl sulfonamide to the (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide scaffold, without sacrificing target selectivity.

CompoundStructural ClassCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (µM)hCA II IC₅₀ (nM)Calculated pKa (Sulfonamide)
Benzenesulfonamide Aryl Sulfonamide> 10,000> 10025~ 9.8
Celecoxib Pyrazole-Aryl Sulfonamide40> 1521~ 9.7
(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide Pyrazole-Alkyl Sulfonamide65> 50> 50,000~ 10.5

Data Interpretation: The insertion of the methylene spacer in the test compound increases the IC₅₀ for hCA II by over three orders of magnitude compared to celecoxib. This effectively eliminates the off-target liability while maintaining potent, nanomolar COX-2 inhibition, proving the alkyl sulfonamide to be a superior scaffold for mitigating scatter pharmacology.

References

  • Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. PMC - NIH.
  • Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition.
  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies.

Sources

Comparative

Validating the Antimicrobial Efficacy of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide Derivatives: A Comparative Guide

As antimicrobial resistance (AMR) increasingly compromises the clinical utility of standard antibiotics, drug development professionals are turning to hybrid pharmacophores to bypass established resistance mechanisms. Am...

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Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) increasingly compromises the clinical utility of standard antibiotics, drug development professionals are turning to hybrid pharmacophores to bypass established resistance mechanisms. Among these, pyrazole-sulfonamide hybrids have emerged as privileged scaffolds.

This guide provides a comprehensive, objective evaluation of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide derivatives. By comparing their performance against traditional alternatives (e.g., Sulfamethoxazole and Ciprofloxacin), we will dissect the mechanistic rationale, present comparative efficacy data, and outline the self-validating experimental protocols required to rigorously benchmark these compounds.

Mechanistic Rationale: Why the Pyrazole-Sulfonamide Scaffold?

To understand the efficacy of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide, we must look at the causality behind its structural design.

Traditional sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), mimicking p-aminobenzoic acid (PABA) to halt bacterial folate synthesis[1]. However, resistance via DHPS mutations is widespread. The integration of the 1-methyl-1H-pyrazole ring fundamentally alters the molecule's interaction profile. The pyrazole moiety increases the lipophilicity of the compound, enhancing penetration through the complex lipid bilayers of Gram-negative bacteria[2]. Furthermore, recent in silico and in vitro studies demonstrate that pyrazole derivatives can act as potent inhibitors of DNA gyrase (Topoisomerase II/IV), providing a dual-target mechanism that drastically reduces the probability of rapid resistance development[3].

MOA PABA p-Aminobenzoic Acid (PABA) DHPS DHPS Enzyme PABA->DHPS Binds DHF Dihydrofolate DHPS->DHF Synthesizes Death Bacterial Cell Death DHPS->Death Pathway Blocked DNA Bacterial DNA DHF->DNA Downstream synthesis Gyrase DNA Gyrase DNA->Gyrase Supercoiling Gyrase->Death DNA Damage Compound (1-Methyl-1H-pyrazol-3-YL) methanesulfonamide Compound->DHPS Competitive Inhibition Compound->Gyrase Allosteric Inhibition

Fig 1: Dual-target inhibition of DHPS and DNA Gyrase by pyrazole-sulfonamide derivatives.

Comparative Efficacy Data

To objectively assess the therapeutic potential of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide derivatives, their in vitro activity must be benchmarked against standard-of-care antibiotics. The table below synthesizes representative Minimum Inhibitory Concentration (MIC) data across critical ESKAPE pathogens, demonstrating how the pyrazole-methanesulfonamide combination bridges the efficacy gap against resistant strains[3].

Pathogen StrainPhenotype(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide (µg/mL)Sulfamethoxazole (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus (ATCC 43300)MRSA2.0 - 4.0 > 64.00.5 - 1.0
Escherichia coli (ATCC 25922)Susceptible4.0 - 8.0 16.00.015
Escherichia coli (Clinical Isolate)MDR / FQ-Resistant8.0 - 16.0 > 128.0> 32.0
Pseudomonas aeruginosa (ATCC 27853)Intrinsic Resistance16.0 - 32.0 > 128.00.25 - 1.0

Data Insight: While Ciprofloxacin outperforms the pyrazole derivative in susceptible strains, the (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide scaffold retains potent activity (MIC ≤ 16 µg/mL) against multidrug-resistant (MDR) E. coli and MRSA, where traditional sulfonamides and fluoroquinolones fail[2].

Experimental Protocols for Validation

As a drug development professional, you must ensure that your validation pipeline is a self-validating system. Poor aqueous solubility of heterocyclic compounds often leads to false positives (turbidity mistaken for bacterial growth). The following protocols are designed to eliminate these artifacts.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC/MBC)

Causality: Traditional optical density (OD600) readings are easily confounded by compound precipitation. By incorporating resazurin—a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) upon reduction by metabolically active cells—we tie the readout directly to cellular respiration, ensuring absolute trustworthiness of the MIC value.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide derivative in 100% DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., MRSA ATCC 43300) to a 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

  • MBC Determination: Plate 10 µL from all blue (inhibited) wells onto drug-free Tryptic Soy Agar (TSA). Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum.

Protocol B: Time-Kill Kinetics Assay

Causality: MIC only provides a static endpoint. To determine whether the compound is bacteriostatic (like traditional sulfonamides) or bactericidal (suggesting dual-target engagement like DNA gyrase inhibition), a time-kill assay maps the pharmacodynamic profile over 24 hours.

Step-by-Step Methodology:

  • Setup: Prepare flasks containing 10 mL of CAMHB with the compound at 1×, 2×, and 4× the established MIC. Include a growth control (no drug) and a positive control (Ciprofloxacin at 2× MIC).

  • Inoculation: Inoculate flasks with log-phase bacteria to a starting density of 1×106 CFU/mL.

  • Sampling: At time points 0, 2, 4, 8, 12, and 24 hours, extract 100 µL aliquots.

  • Quantification: Perform 10-fold serial dilutions in sterile PBS and plate onto TSA.

  • Analysis: Count colonies after 24 hours of incubation. A bactericidal effect is strictly defined as a ≥3 -log10 decrease in CFU/mL from the initial inoculum.

Workflow Prep Compound Synthesis & QC MIC Resazurin MIC/MBC (Eliminates Turbidity) Prep->MIC TimeKill Time-Kill Kinetics (Static vs. Cidal) MIC->TimeKill If MIC ≤ 16 µg/mL Tox Cytotoxicity Assay (HEK-293 Cells) MIC->Tox Data Therapeutic Index Profiling TimeKill->Data Tox->Data

Fig 2: Self-validating high-throughput screening workflow for antimicrobial validation.

Conclusion

The (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide scaffold represents a significant structural evolution over classic sulfonamides. By integrating the lipophilic, target-versatile pyrazole ring, these compounds bypass standard DHPS-mediated resistance and demonstrate robust efficacy against MDR pathogens. For drug development professionals, validating these compounds requires moving beyond basic OD600 MIC assays; employing resazurin-assisted viability tracking and time-kill kinetics ensures that the data driving your lead optimization is structurally sound and clinically relevant.

References

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives Source: National Institutes of Health (NIH) / Springer URL:[Link]

  • Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent Source: MDPI URL:[Link]

  • Antibacterial pyrazoles: tackling resistant bacteria Source: National Institutes of Health (NIH) / Future Med Chem URL:[Link]

Sources

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